molecular formula C19H23N5O3 B10856290 QR-6401

QR-6401

货号: B10856290
分子量: 369.4 g/mol
InChI 键: LAQCQSKKZIRXFW-HRNJWANLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

QR-6401 is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H23N5O3

分子量

369.4 g/mol

IUPAC 名称

(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one

InChI

InChI=1S/C19H23N5O3/c25-19-21-13-7-15(8-13)26-10-12-2-1-3-17(20-12)22-18-9-16(23-24-18)11-4-5-14(6-11)27-19/h1-3,9,11,13-15H,4-8,10H2,(H,21,25)(H2,20,22,23,24)/t11-,13?,14+,15?/m0/s1

InChI 键

LAQCQSKKZIRXFW-HRNJWANLSA-N

手性 SMILES

C1C[C@@H]2C[C@H]1C3=CC(=NN3)NC4=CC=CC(=N4)COC5CC(C5)NC(=O)O2

规范 SMILES

C1CC2CC1C3=CC(=NN3)NC4=CC=CC(=N4)COC5CC(C5)NC(=O)O2

产品来源

United States

Foundational & Exploratory

QR-6401: A Technical Whitepaper on its High-Affinity Binding to CDK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the binding affinity and preclinical profile of QR-6401, a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2). All data presented herein is derived from publicly available research, primarily the publication "Accelerated Discovery of Macrocyclic CDK2 Inhibitor this compound by Generative Models and Structure-Based Drug Design" in ACS Medicinal Chemistry Letters.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a promising preclinical candidate, demonstrating high affinity and selectivity for CDK2. This whitepaper will detail the binding characteristics of this compound, the experimental methodologies used for its characterization, and its place within the broader context of CDK2-targeted cancer therapy.

CDK2 Signaling Pathway

The canonical CDK2 signaling pathway is initiated by the binding of cyclins, primarily Cyclin E, which leads to the activation of CDK2's kinase activity. The active CDK2/Cyclin E complex then phosphorylates a number of substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb releases the transcription factor E2F, which in turn promotes the expression of genes required for DNA replication and S-phase entry. This compound exerts its effect by directly inhibiting the kinase activity of CDK2, thereby preventing the phosphorylation of its downstream targets and inducing cell cycle arrest.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition Cyclin E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E (Active Complex) Cyclin E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E Rb Rb CDK2_Cyclin_E->Rb pRb p-Rb Rb->pRb Phosphorylation E2F E2F pRb->E2F Release S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication QR_6401 This compound QR_6401->CDK2_Cyclin_E Inhibition

Caption: Simplified CDK2 Signaling Pathway and the inhibitory action of this compound.

This compound Binding Affinity Data

This compound demonstrates potent and selective inhibition of CDK2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of cyclin-dependent kinases.

Kinase TargetIC50 (nM)
CDK2/Cyclin E10.37
CDK9/Cyclin T110
CDK1/Cyclin A222
CDK6/Cyclin D334
CDK4/Cyclin D145

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol)

The inhibitory activity of this compound was likely determined using a biochemical assay that measures the amount of ADP produced in the kinase reaction, such as the ADP-Glo™ Kinase Assay. The following is a representative protocol based on standard industry practices.

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • This compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution of the compound is then performed in kinase reaction buffer to generate a range of concentrations for the IC50 curve. The final DMSO concentration in the assay is kept constant and low (e.g., <1%).

  • Kinase Reaction Setup:

    • In a 384-well plate, the diluted this compound or a vehicle control (DMSO in kinase reaction buffer) is added.

    • The CDK2/Cyclin E1 enzyme and the kinase substrate are then added to each well.

    • The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: The plate is incubated at room temperature for a predetermined time (e.g., 60 minutes), which is within the linear range of the assay.

  • ADP Detection:

    • An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 40 minutes.

    • Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction to ATP and initiates a luminescent signal. The plate is incubated for an additional 30-60 minutes.

  • Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve with a sigmoidal model.

OVCAR-3 Ovarian Cancer Xenograft Model

The in vivo antitumor efficacy of this compound was evaluated in an OVCAR-3 ovarian cancer xenograft model.

Animal Model:

  • Female athymic nude mice.

Procedure:

  • Cell Implantation: OVCAR-3 cells are suspended in a suitable medium (e.g., RPMI-1640) mixed with Matrigel and subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and vehicle control groups.

  • Drug Administration: this compound is administered orally at a specified dose and schedule. The vehicle control group receives the formulation excipients.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further pharmacodynamic analysis.

Experimental Workflow for Kinase Inhibitor Profiling

The discovery and characterization of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo validation.

Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Lead Generation cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Evaluation HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Generative Models) Hit_ID->Lead_Gen Biochem_Assay Biochemical Assays (IC50 Determination) Lead_Gen->Biochem_Assay Selectivity Kinase Selectivity Profiling Biochem_Assay->Selectivity Cell_Assay Cell-Based Assays (Proliferation, Cell Cycle) Selectivity->Cell_Assay PK_Studies Pharmacokinetics (PK) (ADME) Cell_Assay->PK_Studies Efficacy In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy PD_Studies Pharmacodynamics (PD) (Target Engagement) Efficacy->PD_Studies Candidate Candidate PD_Studies->Candidate Preclinical Candidate (this compound)

An In-depth Technical Guide to QR-6401: A Novel Macrocyclic CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QR-6401 is an orally active and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of the CDK2 pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for key in vitro and in vivo assays are presented, alongside a thorough examination of its pharmacokinetic profile and mechanism of action within the CDK2 signaling pathway. The information herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic compound with a complex and rigidified structure that contributes to its high potency and selectivity for CDK2.[4]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (11S,13R,71R,73S,Z)-21H-6,10-dioxa-3,8-diaza-4(2,6)-pyridina-2(5,3)-pyrazola-1(1,3)-cyclopentana-7(1,3)-cyclobutanacyclodecaphan-9-oneMedKoo Biosciences
CAS Number 2845096-18-4MedchemExpress
Molecular Formula C₁₉H₂₃N₅O₃MedKoo Biosciences
Molecular Weight 369.43 g/mol MedKoo Biosciences
Appearance White to off-white solidGeneric
Solubility Soluble in DMSOGeneric

Biological Activity and Selectivity

This compound demonstrates potent and selective inhibition of CDK2/Cyclin E1, with significantly lower activity against other cyclin-dependent kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (nM)Reference
CDK2/Cyclin E1 0.37[1]
CDK9/Cyclin T1 10[1]
CDK1/Cyclin A2 22[1]
CDK6/Cyclin D3 34[1]
CDK4/Cyclin D1 45[1]

In Vivo Antitumor Efficacy

The anti-cancer activity of this compound has been demonstrated in a preclinical xenograft model of human ovarian cancer.

Table 3: In Vivo Efficacy of this compound in OVCAR3 Ovarian Cancer Xenograft Model

ParameterValueReference
Cell Line OVCAR3[1]
Animal Model Athymic BALB/c miceGeneric Xenograft Protocol
Dosing Regimen 50 mg/kg, twice daily, oral gavage[5]
Treatment Duration 28 days[5]
Tumor Growth Inhibition (TGI) 78%[1][5]

ADME and Pharmacokinetic Properties

Preclinical studies have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) profile of this compound.

Table 4: Summary of ADME and Pharmacokinetic Parameters of this compound

ParameterSpeciesValueReference
Oral Bioavailability Rat50% (at 5 mg/kg)[5]
Plasma Protein Binding Mouse79%[1]
Rat70%[1]
Human99%[1]
Metabolic Stability (in vitro) Mouse Liver MicrosomesGood[5]
Rat Liver MicrosomesGood[5]
Human Liver MicrosomesGood[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.

Methodology:

  • Reagents: Recombinant human kinases (CDK2/Cyclin E1, CDK9/Cyclin T1, etc.), appropriate peptide substrates, ATP, kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT), this compound stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a 384-well plate, add the kinase, peptide substrate, and this compound dilution (or DMSO for control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: a. Convert luminescence signals to percent inhibition relative to the DMSO control. b. Plot percent inhibition against the logarithm of this compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

OVCAR3 Ovarian Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Cell Culture: Culture OVCAR3 human ovarian cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Animal Model: Use female athymic BALB/c nude mice (6-8 weeks old).

  • Tumor Implantation: a. Harvest OVCAR3 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel®. b. Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.

  • Treatment: a. Monitor tumor growth with caliper measurements. b. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups. c. Administer this compound (50 mg/kg) or vehicle control (e.g., 0.5% methylcellulose (B11928114) in water) orally, twice daily, for 28 consecutive days.

  • Endpoint Analysis: a. Measure tumor volume and body weight twice weekly. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis). c. Calculate the Tumor Growth Inhibition (TGI) percentage.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of the CDK2/Cyclin E complex. This complex plays a critical role in the G1 to S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and prevents tumor cell proliferation.

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Signaling_Pathway CDK2 Signaling Pathway in G1/S Transition cluster_cdk2_complex Active CDK2 Complex Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 Activates pRb pRb Cyclin_D_CDK46->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription CDK2 CDK2 Cyclin_E->CDK2 Binds and Activates CDK2->pRb Hyper-phosphorylates G1_S_Transition G1/S Phase Transition (DNA Replication) CDK2->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest QR6401 This compound QR6401->CDK2 Inhibits

Caption: this compound inhibits the active CDK2/Cyclin E complex, preventing pRb hyper-phosphorylation and leading to G1/S cell cycle arrest.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow In Vivo Efficacy Study Workflow start Start cell_culture OVCAR3 Cell Culture start->cell_culture tumor_implantation Tumor Implantation (Athymic Mice) cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Phase (28 days) - this compound (50 mg/kg, BID, p.o.) - Vehicle Control randomization->treatment monitoring Tumor Volume & Body Weight (Twice Weekly) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Biomarkers) endpoint->analysis end End analysis->end

Caption: Workflow for evaluating the in vivo antitumor efficacy of this compound in an OVCAR3 xenograft model.

Conclusion

This compound is a potent and selective macrocyclic inhibitor of CDK2 with demonstrated in vivo anti-tumor efficacy in a preclinical model of ovarian cancer. Its favorable pharmacokinetic and ADME properties make it a promising candidate for further development as a targeted cancer therapeutic. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound.

References

The Accelerated Discovery of QR-6401: A Technical Whitepaper on the Application of Generative Models in Macrocyclic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery of QR-6401, a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The discovery of this compound was significantly accelerated through the integration of generative artificial intelligence models with traditional structure-based drug design. This whitepaper details the generative models employed, the experimental protocols used for validation, and the key data that underscore the potential of this compound as a therapeutic agent for CDK2-dependent cancers.

Introduction: The Challenge of Targeting CDK2 and the Rise of Generative AI

Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in the G1 to S phase transition of the cell cycle.[1] Its deregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[2][3] However, the development of selective CDK2 inhibitors has been challenging due to the high degree of homology with other CDK family members.

The advent of generative AI in drug discovery offers a promising avenue to explore vast chemical spaces and design novel molecules with desired properties.[4][5][6] In the case of this compound, generative models were instrumental in the rapid identification and optimization of a novel macrocyclic scaffold, leading to a highly potent and selective clinical candidate.[2][7]

Generative Models in the Discovery of this compound

Two primary deep learning generative models were utilized in the discovery of this compound: a Fragment-Based Variational Autoencoder (FBVAE) and a novel macrocycle generation model named MacroTransformer.[2]

Logical Workflow: From Generative Models to Candidate Selection

Generative_Model_Workflow cluster_genai Generative AI Phase cluster_sbdd Structure-Based Drug Design (SBDD) & Optimization cluster_validation Experimental Validation FBVAE FBVAE Model (Fragment-Based Variational Autoencoder) Initial_Hits Generation of Initial Molecule Library (10,000 molecules) FBVAE->Initial_Hits Generates diverse molecular fragments MacroTransformer MacroTransformer Model (Transformer-based Macrocycle Generation) MacroTransformer->Initial_Hits Assembles fragments into macrocycles Docking Virtual Screening & Docking into CDK2 Initial_Hits->Docking Prioritization Prioritization based on Docking Scores & Filters Docking->Prioritization Synthesis Chemical Synthesis of Prioritized Compounds Prioritization->Synthesis In_Vitro In Vitro Assays (Kinase & Cell-based) Synthesis->In_Vitro Optimization Lead Optimization (Potency, Selectivity, ADME) Optimization->In_Vitro In_Vivo In Vivo Studies (OVCAR3 Xenograft Model) Optimization->In_Vivo In_Vitro->Optimization Iterative feedback loop QR6401 Identification of This compound In_Vivo->QR6401

Caption: High-level workflow from generative AI to this compound identification.

Fragment-Based Variational Autoencoder (FBVAE)

The FBVAE model was employed to generate a diverse library of molecular fragments that could serve as building blocks for novel inhibitors. VAEs are a type of generative model that learns a compressed, latent representation of the input data (in this case, known chemical structures) and can then generate new data points from this learned distribution.

MacroTransformer

A novel generative model based on the Transformer architecture, named MacroTransformer, was developed for the specific task of generating macrocycles from linear precursors.[2] Given the relative scarcity of known macrocyclic drugs for training, the model was trained on a large dataset of acyclic molecules from the ChEMBL database.[2] This approach allowed the model to learn the fundamental principles of chemical bonding and structure, which it could then apply to the generation of novel macrocyclic structures.

Experimental Validation and Quantitative Data

A comprehensive suite of in vitro and in vivo experiments was conducted to validate the efficacy and characterize the properties of this compound.

In Vitro Profile of this compound

This compound demonstrated high potency against CDK2 and excellent selectivity over other CDK family members.[2]

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)
CDK2/E1 0.37
CDK1/B1>1000
CDK4/D145
CDK6/D334
CDK9/T110
GSK3β>1000
Data sourced from ACS Medicinal Chemistry Letters.[2]

Table 2: Cellular Activity of this compound

Cell LineIC50 (nM)
OVCAR315
Data sourced from ACS Medicinal Chemistry Letters.[2]
In Vivo Efficacy in Ovarian Cancer Xenograft Model

This compound demonstrated robust anti-tumor efficacy in an OVCAR3 ovarian cancer xenograft model when administered orally.[2][7][8][9]

Table 3: In Vivo Efficacy of this compound in OVCAR3 Xenograft Model

Treatment GroupDose RegimenTumor Growth Inhibition (TGI%)
This compound50 mg/kg, twice daily, oral gavage78%
Data sourced from ACS Medicinal Chemistry Letters.[8][9]

CDK2 Signaling Pathway and Mechanism of Action of this compound

CDK2_Signaling_Pathway CyclinE Cyclin E1 (CCNE1) Active_CDK2 Active CDK2/Cyclin E1 Complex CyclinE->Active_CDK2 CDK2 CDK2 CDK2->Active_CDK2 pRb Phosphorylated Rb (pRb) Active_CDK2->pRb Phosphorylation Rb Retinoblastoma Protein (Rb) E2F E2F Transcription Factors Rb->E2F Inhibits pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes QR6401 This compound QR6401->Active_CDK2 Inhibits

Caption: this compound inhibits the active CDK2/Cyclin E1 complex.

Pharmacokinetic Profile

Pharmacokinetic studies in rats and mice demonstrated that this compound possesses favorable properties for oral administration.[2]

Table 4: Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)RouteBioavailability (%)
Rat5PO50
Mouse20PO-
Mouse100PO-
Data for mouse bioavailability was not explicitly provided as a percentage but showed a superproportional increase in AUC with dose.[8]

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of this compound against a panel of kinases.

Methodology:

  • Kinase assays were performed using a radiometric assay format.

  • Recombinant human CDK2/Cyclin E1, CDK1/Cyclin B1, CDK4/Cyclin D1, CDK6/Cyclin D3, CDK9/Cyclin T1, and GSK3β enzymes were used.

  • The substrate used was a specific peptide for each kinase.

  • This compound was serially diluted and incubated with the kinase, substrate, and [γ-³³P]ATP.

  • The reaction was allowed to proceed for a specified time at room temperature.

  • The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.

  • The amount of incorporated radioactivity was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound in a cancer cell line.

Methodology:

  • OVCAR3 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with serial dilutions of this compound for 72 hours.

  • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Luminescence was measured using a plate reader.

  • IC50 values were determined from the dose-response curves.

OVCAR3 Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Female BALB/c nude mice were inoculated subcutaneously with OVCAR3 cells.

  • When tumors reached a specified volume, mice were randomized into treatment and vehicle control groups.

  • This compound was administered orally via gavage at a dose of 50 mg/kg, twice daily, for 28 days.[8]

  • Tumor volume and body weight were measured regularly throughout the study.

  • At the end of the study, tumors were excised and weighed.

  • Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.

Experimental Workflow: OVCAR3 Xenograft Study

Xenograft_Workflow Start Start Inoculation Subcutaneous inoculation of OVCAR3 cells into BALB/c nude mice Start->Inoculation Tumor_Growth Tumor growth to specified volume Inoculation->Tumor_Growth Randomization Randomization of mice into treatment and vehicle groups Tumor_Growth->Randomization Treatment Oral administration of This compound (50 mg/kg, BID) or vehicle for 28 days Randomization->Treatment Monitoring Regular monitoring of tumor volume and body weight Treatment->Monitoring Endpoint Study endpoint: Tumor excision and weighing Monitoring->Endpoint Analysis Data analysis: Calculation of TGI% Endpoint->Analysis End End Analysis->End

Caption: Step-by-step workflow of the in vivo OVCAR3 xenograft study.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic properties of this compound in rats and mice.

Methodology:

  • This compound was administered to Sprague-Dawley rats and BALB/c mice via intravenous (IV) and oral (PO) routes.

  • Blood samples were collected at various time points post-administration.

  • Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, were calculated using non-compartmental analysis.

Conclusion

References

The Role of QR-6401 in Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QR-6401 is a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] This technical guide provides an in-depth overview of the role of this compound in the cell cycle, its mechanism of action, and the experimental methodologies used to characterize its effects. This compound demonstrates significant potential as a therapeutic agent, particularly in cancers characterized by dysregulation of the cell cycle machinery, such as those with high levels of Cyclin E1 (CCNE1).[1][2][3] The discovery of this compound was notably accelerated through the use of generative models and structure-based drug design.[1][2][3]

Introduction to this compound and its Target: CDK2

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[1] These kinases, in complex with their regulatory cyclin partners, drive the transitions between different phases of the cell cycle.[4] CDK2, in particular, forms a critical complex with Cyclin E, which is essential for the transition from the G1 (Gap 1) phase to the S (Synthesis) phase, where DNA replication occurs.[4][5][6]

Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation.[7] Consequently, CDK2 has emerged as a promising target for cancer therapy. This compound is a novel, orally active macrocyclic compound designed to selectively inhibit CDK2.[1] Its high potency and selectivity make it a valuable tool for studying CDK2-dependent processes and a potential candidate for clinical development.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of the CDK2/Cyclin E complex. By binding to CDK2, this compound prevents the phosphorylation of key substrates that are necessary for progression into the S phase.

One of the most critical downstream targets of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb).[5] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA synthesis. Upon phosphorylation by CDK4/6 and subsequently by CDK2/Cyclin E, Rb releases E2F, allowing for the transcription of S-phase genes.

This compound, by inhibiting CDK2, prevents the hyperphosphorylation of Rb, thus maintaining it in its active, E2F-binding state. This leads to a blockage of the G1/S transition and a subsequent arrest of the cell cycle in the G1 phase.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target Kinase Complex IC50 (nM)
CDK2/E10.37
CDK9/T110
CDK1/A222
CDK6/D334
CDK4/D145
Data from MedchemExpress.[8]
Table 2: In Vivo Efficacy of this compound in OVCAR3 Ovarian Cancer Xenograft Model
Parameter Value
Dosing50 mg/kg, twice daily, oral gavage
Treatment Duration28 days
Tumor Growth Inhibition (TGI)78%
Data from Yu et al., ACS Med Chem Lett. 2023.[1]
Table 3: In Vivo Pharmacodynamic Effect of this compound on Rb Phosphorylation in OVCAR3 Xenograft Tumors
Time Post-Dose (Day 3) Inhibition of Rb Phosphorylation (S807/811)
2 hours80%
4 hours69%
7 hours73%
Data from Yu et al., ACS Med Chem Lett. 2023.[1]

Signaling Pathways and Experimental Workflows

The CDK2/Cyclin E/Rb Signaling Pathway

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition and the point of intervention for this compound.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Upregulates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb pRb pRb pRb_E2F->pRb E2F E2F pRb_E2F->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Upregulates Cyclin E S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CyclinE_CDK2->pRb Hyper-phosphorylates pRb QR6401 This compound QR6401->CyclinE_CDK2 Inhibits DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

Caption: The this compound-targeted CDK2/Rb pathway in G1/S transition.

Experimental Workflow for In Vivo Antitumor Efficacy

The following diagram outlines a typical workflow for assessing the antitumor activity of this compound in a xenograft mouse model.

Xenograft_Workflow start Start cell_culture OVCAR3 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., 28 days) monitoring->endpoint necropsy Necropsy and Tumor Excision endpoint->necropsy analysis Tumor Weight Measurement and Pharmacodynamic Analysis necropsy->analysis end End analysis->end

Caption: Workflow for OVCAR3 xenograft model to test this compound efficacy.

Detailed Experimental Protocols

While the exact, detailed protocols for the this compound studies are not publicly available, the following are representative methodologies for the key experiments cited.

CDK2 Kinase Assay
  • Principle: To measure the enzymatic activity of CDK2 and the inhibitory effect of this compound, a kinase assay is performed. This can be done using various formats, such as radiometric assays measuring the incorporation of radioactive phosphate (B84403) into a substrate, or luminescence-based assays like the ADP-Glo™ Kinase Assay which quantifies ADP produced during the kinase reaction.[9]

  • Protocol Outline (Luminescence-based):

    • Reagent Preparation: Recombinant CDK2/Cyclin E1 enzyme, a suitable substrate (e.g., a peptide containing a CDK2 phosphorylation motif), and ATP are prepared in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[9] A serial dilution of this compound is also prepared.

    • Kinase Reaction: The CDK2/Cyclin E1 enzyme is incubated with the substrate and ATP in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO). The reaction is typically carried out in a 96- or 384-well plate at room temperature for a defined period (e.g., 60 minutes).

    • ADP Detection: After the kinase reaction, a reagent to deplete the remaining ATP is added. Subsequently, a second reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Data Analysis: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for this compound is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry
  • Principle: To determine the effect of this compound on cell cycle distribution, flow cytometry is used to measure the DNA content of a cell population. Cells in G1 have a 2N DNA content, cells in G2/M have a 4N DNA content, and cells in S phase have a DNA content between 2N and 4N.

  • Protocol Outline:

    • Cell Culture and Treatment: A suitable cancer cell line (e.g., OVCAR3) is seeded and allowed to adhere. The cells are then treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and then fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are fixed for at least 30 minutes at 4°C.

    • Staining: The fixed cells are washed and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

    • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the DNA dye is measured for each cell.

    • Data Analysis: The data is displayed as a histogram of cell count versus fluorescence intensity. Cell cycle modeling software is used to deconvolute the histogram and calculate the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be indicative of this compound's mechanism of action.

Western Blot for Rb Phosphorylation
  • Principle: To confirm that this compound inhibits CDK2 activity in cells, the phosphorylation status of its downstream target, Rb, is assessed by Western blotting using phospho-specific antibodies.

  • Protocol Outline:

    • Protein Extraction: Cells or tumor tissue are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • The membrane is blocked with a protein solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

      • The membrane is incubated with a primary antibody specific for phosphorylated Rb at a CDK2-target site (e.g., Ser807/811).

      • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

      • A separate blot is typically run with an antibody against total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Detection: A chemiluminescent substrate for HRP is added to the membrane, and the resulting light is detected using a digital imager or X-ray film. The intensity of the bands corresponding to phosphorylated Rb is quantified and normalized to total Rb and the loading control.

Conclusion

This compound is a highly potent and selective CDK2 inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, centered on the inhibition of the G1/S phase transition through the CDK2/Cyclin E/Rb pathway, makes it a promising candidate for the treatment of cancers with aberrant cell cycle control. The data presented in this guide, along with the outlined experimental protocols, provide a comprehensive technical overview for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other CDK2 inhibitors.

References

The Selective CDK2 Inhibitor QR-6401: A Technical Guide to Targeting Cyclin E1 Amplified Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amplification of the CCNE1 gene, encoding the cell cycle regulatory protein Cyclin E1, is a significant driver of tumorigenesis and therapeutic resistance in a variety of cancers, most notably in high-grade serous ovarian cancer (HGSOC). Tumors harboring CCNE1 amplification become critically dependent on the Cyclin E1/Cyclin-Dependent Kinase 2 (CDK2) complex for their proliferation and survival. This dependency presents a key therapeutic vulnerability. QR-6401 is a potent and selective, orally active, macrocyclic inhibitor of CDK2 that has demonstrated significant preclinical anti-tumor activity in CCNE1-amplified cancer models. This document provides a comprehensive technical overview of this compound, the underlying biology of CCNE1 amplification, and the experimental methodologies used to investigate this therapeutic strategy.

Introduction: The Role of Cyclin E1 Amplification in Oncology

Cyclin E1, in partnership with CDK2, plays a crucial role in the G1/S phase transition of the cell cycle.[1] The Cyclin E1/CDK2 complex phosphorylates key substrates, including the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication.[1][2] In normal cells, the expression and activity of Cyclin E1 are tightly regulated. However, in a significant subset of cancers, the CCNE1 gene is amplified, leading to the constitutive overexpression of the Cyclin E1 protein.[3] This aberration drives uncontrolled cell proliferation and is associated with genomic instability and poor clinical outcomes.[3] Notably, CCNE1 amplification is often mutually exclusive with mutations in homologous recombination repair genes like BRCA1/2, rendering these tumors resistant to PARP inhibitors and platinum-based chemotherapies.[1] This creates a critical unmet medical need for targeted therapies in this patient population. The addiction of CCNE1-amplified tumors to the CDK2 signaling pathway makes selective CDK2 inhibition a highly promising therapeutic approach.

This compound: A Potent and Selective CDK2 Inhibitor

This compound is a novel, orally bioavailable, macrocyclic small molecule designed to selectively inhibit the kinase activity of CDK2. Its macrocyclic structure contributes to its high potency and selectivity.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates. This inhibition of CDK2 activity in CCNE1-amplified cancer cells leads to cell cycle arrest at the G1/S transition, suppression of DNA replication, and ultimately, induction of apoptosis. The selectivity of this compound for CDK2 over other cyclin-dependent kinases is critical for minimizing off-target effects and associated toxicities.

Preclinical Efficacy

Preclinical studies have demonstrated the potent and selective activity of this compound in CCNE1-amplified cancer models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
CDK2/Cyclin E10.37
CDK9/Cyclin T110
CDK1/Cyclin B122
CDK6/Cyclin D334
CDK4/Cyclin D145

Table 2: In Vivo Anti-Tumor Efficacy of this compound in an OVCAR-3 Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-0
This compound50 mg/kg, oral gavage, twice dailyNot explicitly stated, but described as "robust" and "significant"

Experimental Protocols

This section outlines the detailed methodologies for key experiments used in the preclinical evaluation of this compound and the study of CCNE1 amplification.

OVCAR-3 Xenograft Model for In Vivo Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model using the CCNE1-amplified OVCAR-3 human ovarian cancer cell line to evaluate the anti-tumor activity of CDK2 inhibitors.[4]

  • Cell Culture: OVCAR-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are used.

  • Tumor Implantation:

    • Harvest OVCAR-3 cells during the exponential growth phase using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring the tumor volume with calipers at least twice a week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 100-150 mm^3, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound or vehicle control orally via gavage according to the specified dosing schedule (e.g., 50 mg/kg, twice daily).

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

siRNA-Mediated Knockdown of CCNE1 and CDK2**

This protocol details the transient knockdown of CCNE1 and CDK2 expression in ovarian cancer cell lines using small interfering RNA (siRNA) to validate their role in cell survival.[5][6][7]

  • Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR-3) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • Dilute target-specific siRNAs (for CCNE1 or CDK2) and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM™).

  • Transfection Reagent Preparation:

    • Dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium.

  • Complex Formation:

    • Combine the diluted siRNA and the diluted transfection reagent.

    • Incubate at room temperature for 5-10 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the siRNA-lipid complexes dropwise to the cells in each well.

    • Incubate the cells at 37°C for 48-72 hours.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells.

    • Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting.

  • Phenotypic Assays:

    • Perform cell viability assays (e.g., MTT or CellTiter-Glo®), clonogenic survival assays, or cell cycle analysis to determine the effect of gene knockdown on cellular phenotypes.

Detection of CCNE1 Gene Amplification

The accurate identification of CCNE1 amplification in tumor samples is crucial for patient selection. Fluorescence In Situ Hybridization (FISH) and Next-Generation Sequencing (NGS) are two commonly used methods.[8][9][10]

  • Probe Design: Utilize a dual-probe system with a locus-specific probe for the CCNE1 gene (on chromosome 19q12) labeled with one fluorophore (e.g., red) and a chromosome enumeration probe (CEP) for chromosome 19 labeled with a different fluorophore (e.g., green).

  • Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

  • Hybridization: Denature the DNA in the tissue sections and hybridize with the fluorescently labeled probes.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope.

  • Scoring and Interpretation:

    • Count the number of CCNE1 signals and CEP19 signals in a predefined number of tumor cell nuclei (e.g., 50-100).

    • Calculate the CCNE1/CEP19 ratio.

    • A ratio of ≥ 2.0 is typically considered indicative of CCNE1 gene amplification.

  • DNA Extraction: Extract high-quality genomic DNA from tumor tissue.

  • Library Preparation: Prepare a sequencing library using a targeted gene panel that includes the CCNE1 gene or by whole-exome/genome sequencing.

  • Sequencing: Sequence the prepared library on an NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Utilize bioinformatics tools to determine the copy number of the CCNE1 gene.

    • The copy number is often normalized to the overall ploidy of the tumor. A significant increase in the copy number (e.g., > 6 copies) is defined as amplification.

Visualizing the Core Mechanisms

Signaling Pathway

The diagram below illustrates the central role of the Cyclin E1/CDK2 complex in cell cycle progression and how its hyperactivity in CCNE1-amplified cells can be targeted by this compound.

CCNE1_CDK2_Pathway CCNE1_Amp CCNE1 Gene Amplification CyclinE1 Cyclin E1 CCNE1_Amp->CyclinE1 Overexpression Active_Complex Active Cyclin E1/CDK2 Complex CyclinE1->Active_Complex CDK2 CDK2 CDK2->Active_Complex Rb Rb Active_Complex->Rb Phosphorylation pRb p-Rb E2F E2F pRb->E2F Release S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Cell_Cycle_Progression Uncontrolled Cell Cycle Progression DNA_Replication->Cell_Cycle_Progression QR6401 This compound QR6401->Active_Complex Inhibition Xenograft_Workflow start Start cell_culture OVCAR-3 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis end End analysis->end

References

Preclinical Profile of QR-6401: A Novel CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

QR-6401 is an orally active and selective macrocyclic inhibitor of cyclin-dependent kinase 2 (CDK2).[1] Developed through a combination of generative artificial intelligence models and structure-based drug design, this compound has demonstrated potent antitumor activity in preclinical models of ovarian cancer.[2][3][4][5][6] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting CDK2, a key regulator of the cell cycle.[1][2] The transition from the G1 to the S phase of the cell cycle is driven by the complex of CDK2 and its partner, cyclin E1 (CCNE1).[3] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[7] By inhibiting CDK2, this compound effectively halts this transition, thereby suppressing tumor growth.[3]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin_E1 Cyclin E1 (CCNE1) CDK2_Cyclin_E1 CDK2/Cyclin E1 Complex Cyclin_E1->CDK2_Cyclin_E1 CDK2 CDK2 CDK2->CDK2_Cyclin_E1 S_Phase_Entry S Phase Entry & DNA Replication QR_6401 This compound QR_6401->CDK2_Cyclin_E1 Inhibition pRb pRb CDK2_Cyclin_E1->pRb Phosphorylation Rb Rb Rb->pRb E2F E2F pRb->E2F Releases E2F->S_Phase_Entry Promotes

Caption: Simplified signaling pathway of CDK2 inhibition by this compound.

Quantitative Preclinical Data

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nM)
CDK2/E10.37
CDK9/T110
CDK1/A222
CDK6/D334
CDK4/D145

Data sourced from MedchemExpress.[1]

Table 2: In Vivo Antitumor Efficacy of this compound in OVCAR3 Ovarian Cancer Xenograft Model
Treatment GroupDosing RegimenTumor Growth Inhibition (TGI%)
This compound50 mg/kg, twice daily, oral gavage for 28 days78%
Vehicle Control20% PEG400, 10% Solutol HS15, 70% (0.5% Methyl cellulose (B213188) in deionized water) solutionN/A

Data sourced from an article published in ACS Medicinal Chemistry Letters.[7]

Table 3: Pharmacodynamic Response to this compound in OVCAR3 Xenograft Model
Time Post First Dose (Day 3)Inhibition of Rb Phosphorylation (S807/811) vs. VehicleFree Plasma Concentration (nM)
2 hours80%33
4 hours69%20
7 hours73%51

Data sourced from an article published in ACS Medicinal Chemistry Letters.[7]

Table 4: Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg)RouteAUC (h·ng/mL)Oral Bioavailability (%)
SD Rat5Oral-50%
Female Balb/c Nude Mice20Oral758-
Female Balb/c Nude Mice100Oral5587-

Data sourced from an article published in ACS Medicinal Chemistry Letters.[7]

Experimental Protocols

OVCAR3 Ovarian Cancer Xenograft Model

The in vivo antitumor efficacy of this compound was evaluated in an OVCAR3 ovarian cancer xenograft model.[7] Tumor-bearing mice were administered this compound orally via gavage at a dose of 50 mg/kg twice daily for 28 days.[7] The vehicle control group received a solution of 20% PEG400, 10% Solutol HS15, and 70% of a 0.5% Methyl cellulose in deionized water solution.[7] Tumor growth was monitored throughout the study, and no significant body weight loss was observed in the treatment group compared to the vehicle group.[7]

Xenograft_Workflow Start Start Tumor_Implantation OVCAR3 Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Dosing Phase (28 days) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Monitoring->Dosing Endpoint Study Endpoint (TGI% Calculation) Monitoring->Endpoint End End Endpoint->End

Caption: Experimental workflow for the in vivo xenograft study.
Pharmacodynamic Analysis

To confirm the mechanism of action in vivo, a pharmacodynamic study was conducted in the OVCAR3 xenograft model.[7] Mice with established tumors were treated with this compound at 50 mg/kg (oral gavage, twice daily with a 6-hour interval).[7] Tumors were collected at 2, 4, and 7 hours after the first dose on day 3 of treatment.[7] The levels of retinoblastoma (Rb) protein phosphorylation at serines 807 and 811 were measured and compared to the vehicle-treated control group to determine the extent of target engagement.[7]

Pharmacokinetic Studies

Pharmacokinetic properties of this compound were assessed in both Sprague-Dawley (SD) rats and female Balb/c nude mice.[7] In rats, a 5 mg/kg oral dose was administered to determine clearance, volume of distribution, and oral bioavailability.[7] In mice, this compound was administered orally at doses of 20 and 100 mg/kg to evaluate the area under the curve (AUC) and assess dose proportionality.[7]

Drug Discovery and Development

The discovery of this compound was accelerated by the use of generative models and structure-based drug design.[6][8] Initially, a Fragment-Based Variational Auto-Encoder (FB-VAE) generative model was used to create a library of novel compounds by fragment hopping and replacing key hinge-binding elements of known CDK2 inhibitors.[8] The top candidates were then synthesized and optimized through a process that included solving a co-crystal structure of a prototype with CDK2/cyclin E1, which guided the macrocyclization that ultimately led to this compound with improved potency, selectivity, and drug-like properties.[8]

Drug_Discovery_Process Start Known CDK2 Inhibitors FBVAE FB-VAE Generative Model (Fragment Hopping) Start->FBVAE Library Generation of 3220 Compounds FBVAE->Library Screening Glide Docking & Filtering Library->Screening Synthesis Synthesis of Top 10 Molecules Screening->Synthesis Optimization Co-crystal Structure Analysis & Macrocyclization Synthesis->Optimization QR6401 This compound Optimization->QR6401

Caption: Drug discovery workflow for this compound.

Conclusion

The preclinical data for this compound demonstrate its potential as a highly potent and selective CDK2 inhibitor with robust antitumor activity in an ovarian cancer model.[3][7] Its favorable pharmacokinetic profile and demonstrated in vivo target engagement support its continued development as a potential therapeutic for CDK2-dependent cancers.[7] The innovative use of artificial intelligence in its discovery highlights the evolving landscape of modern drug development.[8]

References

QR-6401: A Deep Dive into Target Selectivity and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the target selectivity profile of QR-6401, a novel, orally active, and highly selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Developed through a state-of-the-art drug discovery process integrating generative artificial intelligence and structure-based drug design, this compound has demonstrated significant potential in preclinical models of cancers with dysregulated cell cycle control. This document is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacological and mechanistic characteristics of this promising therapeutic candidate.

Executive Summary

This compound is a potent and selective inhibitor of CDK2, a key regulator of cell cycle progression.[1][2][3] The compound exhibits nanomolar potency against CDK2/Cyclin E1 and demonstrates significant selectivity over other closely related kinases, including CDK1, CDK4, CDK6, and CDK9.[4][5] This high degree of selectivity is critical for minimizing off-target effects and enhancing the therapeutic window. Preclinical studies in an OVCAR3 ovarian cancer xenograft model have shown robust anti-tumor efficacy with oral administration of this compound.[2][4][6] This whitepaper will detail the quantitative measures of this compound's selectivity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Target Selectivity Profile

The selectivity of this compound was assessed against a panel of cyclin-dependent kinases. The compound displays a high affinity for CDK2 while exhibiting significantly lower potency against other key cell cycle-regulating CDKs.

TargetIC50 (nM)
CDK2/Cyclin E10.37
CDK9/Cyclin T110
CDK1/Cyclin A222
CDK6/Cyclin D334
CDK4/Cyclin D145
Table 1: In vitro inhibitory potency of this compound against a panel of cyclin-dependent kinases.[5]

Another study reported a highly potent IC50 of 0.46 nM for this compound against CDK2.[7] The predecessor to this compound, compound 19, was also evaluated for its kinome selectivity against a broader panel of 330 kinases, where it primarily affected the CDK and GSK kinases of the CMGC family, indicating a generally selective profile for this chemical series.[4]

Signaling Pathway Modulation

This compound exerts its therapeutic effect by inhibiting the CDK2/Cyclin E complex, a critical regulator of the G1 to S phase transition in the cell cycle.[8] Dysregulation of the CDK-cyclin complexes leads to uncontrolled cell proliferation, a hallmark of cancer.[4][8] By selectively targeting CDK2, this compound aims to restore normal cell cycle control in tumors where this pathway is hyperactive.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates S_Phase_Proteins S Phase Proteins CDK2->S_Phase_Proteins phosphorylates QR_6401 This compound QR_6401->CDK2 inhibits

CDK2 Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

In Vitro Kinase Inhibition Assay: The inhibitory activity of this compound against a panel of kinases (CDK2/E1, CDK9/T1, CDK1/A2, CDK6/D3, and CDK4/D1) was determined using a biochemical assay. The assays were performed in a final volume of 10 µL in 384-well plates. The reaction mixture contained the respective kinase, the appropriate cyclin partner, a fluorescently labeled peptide substrate, and ATP. This compound was serially diluted in DMSO and added to the reaction mixture. The plates were incubated at room temperature for a specified period, and the reaction was terminated by the addition of a stop solution. The phosphorylation of the substrate was quantified by measuring the fluorescence signal. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cell-Based Proliferation Assays: The anti-proliferative activity of this compound was evaluated in the OVCAR3 ovarian cancer cell line. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with increasing concentrations of this compound or vehicle control (DMSO). After a 72-hour incubation period, cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were determined from the resulting dose-response curves.

In Vivo Xenograft Studies: Female athymic nude mice were subcutaneously implanted with OVCAR3 cells. Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at a specified dose and schedule.[4] Tumor volumes and body weights were measured regularly throughout the study.[4] At the end of the study, tumors were excised and weighed. The anti-tumor efficacy was expressed as tumor growth inhibition (TGI).

Drug Discovery Workflow

The discovery of this compound was accelerated by a novel workflow that combined generative AI with traditional structure-based drug design.[9] This approach facilitated the rapid identification and optimization of a potent and selective macrocyclic CDK2 inhibitor.

Discovery_Workflow cluster_AI Generative AI Phase cluster_SBDD Structure-Based Drug Design & Optimization Start_Points 10 Published CDK2 Inhibitors FBVAE Fragment-Based Variational Auto-Encoder (FBVAE) Model Start_Points->FBVAE Generated_Compounds 3220 Novel Compounds FBVAE->Generated_Compounds Filtering Glide Docking & Filters Generated_Compounds->Filtering Prioritization Top 10 Molecules Prioritized Filtering->Prioritization Synthesis Synthesis & Initial Testing Prioritization->Synthesis Prototype Potent Prototype Identified Synthesis->Prototype Co_crystal CDK2/Cyclin E1 Co-crystal Structure Prototype->Co_crystal Macrocyclization Macrocyclization Optimization Co_crystal->Macrocyclization QR_6401 This compound Macrocyclization->QR_6401

References

QR-6401: A Technical Whitepaper on a Novel CDK2 Inhibitor for CDK2-Dependent Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of various cancers. The development of selective CDK2 inhibitors presents a promising therapeutic strategy for tumors dependent on CDK2 activity. This document provides a comprehensive technical overview of QR-6401, a potent and selective macrocyclic inhibitor of CDK2. This compound has demonstrated significant anti-tumor efficacy in preclinical models of CDK2-dependent cancers, such as ovarian cancer. This whitepaper details the mechanism of action, preclinical data, and experimental methodologies related to this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a central role in regulating the cell cycle. CDK2, in particular, forms complexes with cyclin E and cyclin A to govern the G1/S transition and S phase progression. In many cancers, the CDK2 pathway is aberrantly activated through mechanisms such as cyclin E1 (CCNE1) amplification, leading to uncontrolled cell proliferation.[1][2][3] This makes CDK2 an attractive target for therapeutic intervention.

This compound is a novel, orally active, and selective macrocyclic inhibitor of CDK2.[4][5] Its development was accelerated by the use of generative models and structure-based drug design.[2][6][7] Preclinical studies have highlighted the potential of this compound as a therapeutic agent for CDK2-dependent cancers, including those that have developed resistance to CDK4/6 inhibitors.[2][7]

Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of CDK2. By binding to CDK2, this compound prevents the phosphorylation of key substrates, most notably the Retinoblastoma (Rb) protein. The phosphorylation of Rb by CDK2 is a critical step for the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry. Inhibition of this pathway by this compound leads to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.

cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Releases DNA Replication DNA Replication pRb->DNA Replication Leads to Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->pRb Phosphorylates (Hyperphosphorylation) This compound This compound This compound->CDK2 Inhibits

Figure 1: Simplified CDK2 Signaling Pathway and this compound's Point of Intervention.

Preclinical Data

Kinase Inhibitory Activity

This compound demonstrates high potency and selectivity for CDK2 over other cyclin-dependent kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)
CDK2/E10.37
CDK9/T110
CDK1/A222
CDK6/D334
CDK4/D145
Table 1: In vitro kinase inhibitory activity of this compound against a panel of CDKs.[4][5]
In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound was evaluated in an OVCAR3 ovarian cancer xenograft model. OVCAR3 is a human ovarian cancer cell line known to have high cyclin E1 expression.

Animal ModelTreatmentDosageTumor Growth Inhibition (TGI)
OVCAR3 XenograftThis compound50 mg/kg, oral, twice daily78%
Table 2: In vivo efficacy of this compound in the OVCAR3 ovarian cancer xenograft model.[7]

This compound was well-tolerated in these studies, with no significant body weight loss observed in the treatment group compared to the vehicle control.[7]

Pharmacodynamics

The in vivo mechanism of action was confirmed by assessing the phosphorylation of Rb at serine 807/811 in tumor tissues from the OVCAR3 xenograft model.

Time Point (post-dose)Rb Phosphorylation Inhibition
2 hours80%
4 hours69%
7 hours73%
Table 3: Inhibition of Rb phosphorylation in OVCAR3 tumors following a single oral dose of this compound (50 mg/kg).[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound against a panel of CDK enzymes.

  • Methodology:

    • Recombinant human CDK/cyclin complexes were used.

    • The kinase reactions were performed in a buffer containing ATP and a specific substrate for each kinase.

    • This compound was serially diluted and added to the reaction mixture.

    • The reactions were incubated at room temperature for a specified period.

    • The amount of phosphorylated substrate was quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega).

    • IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.

Start Start Prepare Kinase Reaction Mixture Prepare Kinase Reaction Mixture Start->Prepare Kinase Reaction Mixture Serial Dilution of this compound Serial Dilution of this compound Prepare Kinase Reaction Mixture->Serial Dilution of this compound Add this compound to Reaction Add this compound to Reaction Serial Dilution of this compound->Add this compound to Reaction Incubate Incubate Add this compound to Reaction->Incubate Quantify Phosphorylation Quantify Phosphorylation Incubate->Quantify Phosphorylation Data Analysis Data Analysis Quantify Phosphorylation->Data Analysis End End Data Analysis->End

Figure 2: General workflow for the in vitro kinase inhibition assay.
OVCAR3 Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology:

    • Female BALB/c nude mice were used.

    • OVCAR3 cells were implanted subcutaneously into the flanks of the mice.

    • When tumors reached a predetermined size, the mice were randomized into vehicle control and treatment groups.

    • This compound was administered orally twice daily at a dose of 50 mg/kg. The vehicle consisted of 20% PEG400, 10% Solutol HS15, and 70% of a 0.5% methylcellulose (B11928114) in deionized water solution.[7]

    • Tumor volume and body weight were measured regularly for the duration of the study (28 days).[7]

    • Tumor growth inhibition was calculated at the end of the study.

Pharmacodynamic Analysis
  • Objective: To assess the in vivo inhibition of Rb phosphorylation by this compound.

  • Methodology:

    • OVCAR3 tumor-bearing mice were treated with a single oral dose of this compound (50 mg/kg).

    • At various time points post-dose (e.g., 2, 4, and 7 hours), tumors were collected.[7]

    • Tumor lysates were prepared, and protein concentrations were determined.

    • The levels of phosphorylated Rb (Ser807/811) and total Rb were determined by Western blotting or another suitable immunoassay.

    • The inhibition of Rb phosphorylation was calculated relative to the vehicle-treated control group after normalization to a loading control such as β-actin.[7]

Conclusion

This compound is a highly potent and selective CDK2 inhibitor with promising preclinical anti-tumor activity in models of CDK2-dependent cancers. Its ability to be administered orally and its robust inhibition of the CDK2 signaling pathway in vivo make it a strong candidate for further clinical development. The data presented in this whitepaper provide a solid foundation for continued investigation of this compound as a targeted therapy for patients with cancers characterized by CDK2 hyperactivation, such as those with CCNE1 amplification. The detailed experimental protocols also offer a valuable resource for researchers working on the preclinical evaluation of similar targeted therapies.

References

Unveiling the Macrocyclic Architecture of QR-6401: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the macrocyclic structure of QR-6401, a novel and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The discovery of this compound was accelerated through the integration of generative artificial intelligence models and structure-based drug design.[1][2][3][4][5] Currently in the preclinical stage of development, this compound has demonstrated significant potential as an anti-cancer agent, particularly in contexts of high Cyclin E1 (CCNE1) expression.[1][2][3][4][5] This document outlines the core structural features, mechanism of action, and supporting experimental data for this compound.

Core Structure and Quantitative Profile

This compound is distinguished by its macrocyclic chemical scaffold, a feature designed to enhance potency and selectivity.[2][3] The development process involved a macrocyclization strategy based on the cocrystal structure of an earlier compound with the CDK2/Cyclin E1 complex.[2] This approach led to the identification of this compound, which incorporates a trans-cyclobutyl ring within its linker, contributing to improved potency, human liver microsomal stability, and permeability compared to its precursors.[2]

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)
CDK2/E10.37
CDK9/T110
CDK1/A222
CDK6/D334
CDK4/D145

Source: MedchemExpress[6]

Table 2: In Vivo Antitumor Activity in OVCAR3 Ovarian Cancer Xenograft Model
ParameterValue
Dosing Regimen50 mg/kg, twice daily (oral gavage)
Treatment Duration28 days
Tumor Growth Inhibition (TGI)78%

Source: ACS Medicinal Chemistry Letters[2]

Table 3: Pharmacodynamic Response in OVCAR3 Xenograft Model
Time Point (post-first dose, Day 3)Inhibition of Rb Phosphorylation (S807/811)Free Plasma Concentration (nM)
2 hours80%33
4 hours69%20
7 hours73%51

Source: ACS Medicinal Chemistry Letters[2]

Table 4: Pharmacokinetic Profile of this compound
SpeciesDoseBioavailabilityKey Findings
Sprague-Dawley Rat5 mg/kg (oral)50%Rapid clearance, moderate volume of distribution.
BALB/c Nude Mice20 and 100 mg/kg (oral)Not specifiedSuperproportional increase in AUC, suggesting saturation of clearance.

Source: ACS Medicinal Chemistry Letters[2][7]

Mechanism of Action and Signaling Pathway

This compound functions as a highly selective inhibitor of CDK2.[1][6] The CDK family of serine-threonine kinases, in complex with their cyclin partners, are crucial regulators of the cell cycle.[2] Specifically, the CDK2/Cyclin E1 complex is instrumental in driving the G1 to S phase transition.[3] Dysregulation of this complex is a hallmark of various cancers.[2] By inhibiting CDK2, this compound effectively blocks the phosphorylation of key substrates, including the retinoblastoma (Rb) protein.[2] This inhibition prevents the release of E2F transcription factors, which are necessary for the expression of genes required for DNA replication, thereby inducing cell cycle arrest and inhibiting tumor growth.[2]

QR6401_Pathway cluster_G1_S G1/S Phase Transition cluster_Inhibition Inhibition by this compound CDK2 CDK2 Rb Rb CDK2->Rb phosphorylates CellCycleArrest Cell Cycle Arrest CyclinE1 Cyclin E1 CyclinE1->CDK2 activates E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CellCycleProgression Cell Cycle Progression S_Phase_Genes->CellCycleProgression leads to QR6401 This compound QR6401->CDK2 inhibits

Caption: Signaling pathway of this compound in inhibiting cell cycle progression.

Experimental Protocols

OVCAR3 Ovarian Cancer Xenograft Model

The in vivo antitumor efficacy of this compound was evaluated using an OVCAR3 ovarian cancer xenograft model.[2]

  • Animal Model: Female BALB/c nude mice were utilized for the study.

  • Tumor Implantation: OVCAR3 cells were implanted to establish tumors.

  • Treatment Group: Tumor-bearing mice were administered this compound orally via gavage at a dose of 50 mg/kg, twice daily, for a duration of 28 days.[2][7]

  • Vehicle Control Group: A control group received a vehicle solution consisting of 20% PEG400, 10% Solutol HS15, and 70% of a 0.5% Methylcellulose in deionized water solution.[2]

  • Efficacy Assessment: Tumor growth was monitored throughout the study, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the treatment period.[2]

  • Tolerability Assessment: The body weight of the mice was monitored as an indicator of the tolerability of the treatment.[2]

Caption: Workflow for the OVCAR3 xenograft efficacy study.

Pharmacodynamic Analysis

To confirm the mechanism of action in vivo, the levels of phosphorylated Rb were assessed.[2]

  • Sample Collection: Tumors were collected from the OVCAR3 xenograft model at 2, 4, and 7 hours after the first dose on day 3 of treatment.[2]

  • Protein Analysis: The levels of retinoblastoma (Rb) phosphorylation at serine 807/811 were determined.

  • Normalization: The levels of phosphorylated Rb were normalized to β-actin.[2]

  • Inhibition Calculation: The percentage of inhibition of Rb phosphorylation was calculated by comparing the levels in the this compound treated group to the vehicle control group.[2]

  • Pharmacokinetic Correlation: Free plasma concentrations of this compound were measured at the same time points to correlate drug exposure with the pharmacodynamic effect.[2]

PD_Analysis cluster_sampling Sample Collection (Day 3) cluster_processing Sample Processing & Analysis cluster_quantification Quantification & Correlation mice OVCAR3 Tumor-bearing Mice (this compound & Vehicle) collection Collect Tumors & Plasma (2, 4, 7 hours post-dose) mice->collection tumor_proc Tumor Lysate Preparation collection->tumor_proc plasma_proc Plasma Sample Preparation collection->plasma_proc western_blot Western Blot for pRb (S807/811) & β-actin tumor_proc->western_blot lcms LC-MS/MS for This compound Concentration plasma_proc->lcms normalize Normalize pRb to β-actin western_blot->normalize correlate Correlate pRb Inhibition with Plasma Exposure lcms->correlate calculate_inhib Calculate % Inhibition of Rb Phosphorylation normalize->calculate_inhib calculate_inhib->correlate

Caption: Workflow for the pharmacodynamic analysis of this compound.

References

Methodological & Application

QR-6401: In Vitro Assay Protocols for a Novel CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

QR-6401 is a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Deregulation of the CDK family, particularly the CDK2-cyclin E1 complex, is a hallmark of various cancers, leading to uncontrolled cell cycle progression.[3] this compound has demonstrated significant antitumor efficacy in preclinical models, notably in ovarian cancer.[4] This document provides detailed application notes and protocols for the in vitro characterization of this compound, intended for researchers, scientists, and professionals in drug development. The protocols outlined below cover the assessment of this compound's biochemical potency against CDK2 and its effects on cancer cell viability.

Mechanism of Action

CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[3] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CDK2 and preventing the phosphorylation of its substrates, thereby inducing cell cycle arrest and inhibiting tumor growth.

Data Presentation

The inhibitory activity of this compound has been quantified against a panel of cyclin-dependent kinases, demonstrating high selectivity for CDK2.

Kinase TargetIC50 (nM)
CDK2/E10.37
CDK9/T110
CDK1/A222
CDK6/D334
CDK4/D145
Table 1: Biochemical IC50 values of this compound against various CDK complexes.[1][2]

Signaling Pathway

The following diagram illustrates the canonical CDK2 signaling pathway and the inhibitory action of this compound.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb P Cyclin E Cyclin E CDK4/6->Cyclin E E2F E2F Rb->E2F DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis CDK2 CDK2 Cyclin E->CDK2 pRb p-Rb CDK2->pRb P pRb->E2F Growth_Factors Growth Factors Growth_Factors->Cyclin D QR_6401 This compound QR_6401->CDK2

CDK2 signaling pathway and this compound inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes the determination of the IC50 value of this compound against CDK2/Cyclin E1 using a luminescence-based kinase assay that measures ADP production.

Experimental Workflow:

References

Application Notes and Protocols for QR-6401 in an OVCAR3 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the OVCAR3 human ovarian cancer cell line to establish a xenograft model for evaluating the in vivo efficacy of the selective CDK2 inhibitor, QR-6401. OVCAR3 is a well-characterized, high-grade serous ovarian adenocarcinoma cell line that is frequently used in cancer research due to its robust growth in immunodeficient mice and its relevance as a model for studying drug resistance. This compound is a potent and selective, orally bioavailable macrocyclic inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive therapeutic target. This document outlines the necessary protocols for cell culture, xenograft establishment, drug administration, and endpoint analysis, and provides key data on the anti-tumor activity of this compound in this model.

OVCAR3 Cell Line Characteristics

The OVCAR3 cell line was established from the malignant ascites of a 60-year-old female patient with progressive adenocarcinoma of the ovary. It is an adherent epithelial cell line with a complex karyotype, characteristic of high-grade serous ovarian cancer. Notably, OVCAR3 cells exhibit a loss of TP53 and a functional deficiency in homologous recombination repair (HRR), which can influence their response to DNA-damaging agents and PARP inhibitors. The cells are also known to express estrogen, androgen, and progesterone (B1679170) receptors, making them a suitable model for studying hormonal influences on ovarian cancer.

Efficacy of this compound in the OVCAR3 Xenograft Model

This compound has demonstrated significant anti-tumor efficacy in the OVCAR3 xenograft model. Oral administration of this compound leads to a dose-dependent inhibition of tumor growth, which is associated with the modulation of pharmacodynamic markers in tumor tissue.

Quantitative Data Summary

Table 1: In Vivo Antitumor Efficacy of this compound in the OVCAR3 Xenograft Model

Treatment GroupDosageAdministration RouteDosing ScheduleTumor Growth Inhibition (TGI) (%)
Vehicle Control-Oral GavageTwice Daily (BID)0
This compound50 mg/kgOral GavageTwice Daily (BID)78

Table 2: Body Weight Changes in OVCAR3 Xenograft-Bearing Mice

Treatment GroupDosageMean Body Weight Change (%)Observations
Vehicle Control-No significant changeNo signs of toxicity observed.
This compound50 mg/kgNo significant loss compared to vehicleThe compound was well-tolerated at the efficacious dose.

Table 3: Pharmacodynamic Effect of this compound on Rb Phosphorylation in OVCAR3 Tumors

Treatment GroupTime Point (Post-Dose)pRb (Ser807/811) Inhibition (%)
This compound (50 mg/kg, single dose)2 hours> 90
This compound (50 mg/kg, single dose)8 hours~ 50
This compound (50 mg/kg, single dose)24 hoursBaseline

Experimental Protocols

OVCAR3 Cell Culture
  • Media Preparation: Prepare RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 0.01 mg/mL bovine insulin.

  • Cell Thawing: Thaw a cryopreserved vial of OVCAR3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cells, and resuspend in fresh medium for plating in new flasks.

OVCAR3 Xenograft Model Establishment
  • Animal Model: Use female athymic nude or NOD/SCID mice, 6-8 weeks of age.

  • Cell Preparation: Harvest OVCAR3 cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a final concentration of 1 x 10^8 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 OVCAR3 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the tumor dimensions using calipers.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

This compound Administration
  • Formulation Preparation: Prepare the vehicle control solution (e.g., 20% PEG400, 10% Solutol HS15, 70% of 0.5% methylcellulose (B11928114) in deionized water). Prepare the this compound formulation by suspending the compound in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose at 10 mL/kg).

  • Dosing: Administer the vehicle or this compound solution to the respective groups via oral gavage. For a twice-daily (BID) schedule, doses should be administered approximately 12 hours apart.

  • Monitoring: Monitor the body weight of the mice twice weekly as an indicator of general health and potential toxicity. Continue tumor volume measurements as described above.

Endpoint Analysis
  • Tumor Growth Inhibition: At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

  • Pharmacodynamic Analysis:

    • For pharmacodynamic studies, administer a single dose of this compound to tumor-bearing mice.

    • At predetermined time points (e.g., 2, 4, 8, 24 hours post-dose), euthanize the mice and excise the tumors.

    • Snap-freeze the tumor tissue in liquid nitrogen for subsequent analysis.

    • Prepare tumor lysates and perform Western blotting to analyze the phosphorylation levels of Retinoblastoma (Rb) protein at Ser807/811. Use an antibody specific for phospho-Rb (Ser807/811) and a loading control (e.g., β-actin).

    • Quantify the band intensities to determine the percentage of pRb inhibition relative to the vehicle-treated control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_xenograft_establishment Xenograft Establishment cluster_treatment Treatment cluster_analysis Endpoint Analysis A OVCAR3 Cell Culture B Cell Harvesting & Preparation A->B C Subcutaneous Injection (1x10^7 cells/mouse) B->C D Tumor Growth Monitoring C->D E Randomization (Tumor Volume ~100-150 mm³) D->E F This compound (50 mg/kg) or Vehicle Administration (Oral Gavage, BID) E->F G Tumor & Body Weight Measurement F->G I Pharmacodynamic Analysis (pRb Western Blot) F->I H Tumor Growth Inhibition (TGI) Calculation G->H

Caption: Experimental workflow for the this compound OVCAR3 xenograft model.

cdk2_pathway cluster_G1_S_transition G1/S Phase Transition CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb pRb ActiveComplex->pRb Phosphorylation Rb Rb Rb->pRb E2F E2F E2F->Rb Binds & Inhibits S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase pRb->E2F Releases QR6401 This compound QR6401->CDK2 Inhibits

Caption: this compound mechanism of action in the CDK2 signaling pathway.

Application Notes and Protocols for Oral Administration of QR-6401 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the oral administration of QR-6401, a potent and selective macrocyclic CDK2 inhibitor, in mouse models for preclinical research. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Compound Profile: this compound

This compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Dysregulation of CDK2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1] this compound has demonstrated robust anti-tumor efficacy in preclinical models when administered orally.[1][2]

In Vitro Profile of this compound

The following table summarizes the in vitro biochemical activity and metabolic stability of this compound.

ParameterSpeciesValue
Biochemical IC50 (nM)
CDK1/A222
CDK2/E10.37
CDK4/D145
CDK6/D334
CDK9/T110
GSK3β5.5
Plasma Protein Binding Mouse79%
Rat70%
Human99%
Liver Microsomal Stability T1/2 (min) Mouse68
Rat150
Dog100

Table 1: In vitro characteristics of this compound.[2]

Pharmacokinetics in Mice

Oral administration of this compound in female Balb/c nude mice has been shown to have a superproportional increase in area under the curve (AUC) with increasing doses, suggesting a degree of saturation in clearance mechanisms.[2]

Dose (mg/kg, PO)AUC (h·ng/mL)
20758
1005587

Table 2: Pharmacokinetic profile of this compound in female Balb/c nude mice following a single oral dose.[2]

In Vivo Efficacy Study Protocol: OVCAR3 Ovarian Cancer Xenograft Model

This protocol details the methodology for evaluating the anti-tumor activity of this compound in an OVCAR3 ovarian cancer xenograft mouse model.

Materials and Equipment:
  • This compound

  • Vehicle for oral gavage

  • Female Balb/c nude mice

  • OVCAR3 human ovarian cancer cells

  • Matrigel

  • Calipers

  • Oral gavage needles

  • Standard animal housing and husbandry equipment

Experimental Workflow Diagram

G cluster_0 Cell Culture and Implantation cluster_1 Tumor Growth and Grouping cluster_2 Treatment Period (28 Days) cluster_3 Pharmacodynamic Analysis (Day 3) a Culture OVCAR3 cells b Harvest and resuspend cells in PBS/Matrigel a->b c Subcutaneously implant cells into flank of mice b->c d Monitor tumor growth c->d e Randomize mice into treatment and vehicle groups d->e f Administer this compound (50 mg/kg) or vehicle twice daily (6 hours apart) via oral gavage e->f g Monitor body weight and tumor volume f->g h Collect tumors at 2, 4, and 7 hours post first dose i Analyze Rb phosphorylation levels h->i

Caption: Experimental workflow for the in vivo efficacy study of this compound.

Detailed Protocol:
  • Cell Culture and Implantation:

    • Culture OVCAR3 cells according to standard cell culture protocols.

    • Harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Subcutaneously implant the cell suspension into the flank of female Balb/c nude mice.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.

  • Treatment Administration:

    • Prepare a formulation of this compound for oral administration at a concentration suitable for a 50 mg/kg dose.

    • Administer this compound or vehicle to the respective groups via oral gavage twice daily.[2]

    • Ensure a 6-hour interval between the morning and evening doses.[2]

    • Continue the treatment for 28 days.[2]

  • Monitoring and Endpoint:

    • Monitor the body weight of the mice and tumor volume throughout the study.

    • The primary endpoint is tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis:

    • On day 3 of treatment, collect tumors from a subset of mice at 2, 4, and 7 hours after the first dose.[2]

    • Process the tumor tissue to determine the levels of retinoblastoma (Rb) phosphorylation at serine 807/811 to assess target engagement.[2]

Results and Data Presentation

Tumor Growth Inhibition

Treatment with this compound at 50 mg/kg twice daily resulted in significant tumor growth inhibition.

Treatment GroupTGI (%)
This compound (50 mg/kg, BID)78

Table 3: Tumor growth inhibition in the OVCAR3 xenograft model.[2]

Pharmacodynamic Response

This compound demonstrated robust suppression of Rb phosphorylation in the OVCAR3 tumors.

Time Post First Dose (Day 3)Inhibition of Rb Phosphorylation (%)Free Plasma Concentration (nM)
2 hours8033
4 hours6920
7 hours7351

Table 4: Pharmacodynamic effect of this compound on Rb phosphorylation and corresponding plasma concentrations.[2]

Signaling Pathway

As a CDK2 inhibitor, this compound is proposed to exert its anti-tumor effects by blocking the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which in turn prevents cell cycle progression from the G1 to the S phase.

This compound Mechanism of Action Diagram

G cluster_0 G1 Phase cluster_1 S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRb pRb CDK2->pRb phosphorylates Rb Rb E2F E2F Rb->E2F sequesters S_Phase S Phase Entry (DNA Replication) E2F->S_Phase promotes pRb->E2F releases QR6401 This compound QR6401->CDK2 inhibits

Caption: Proposed signaling pathway of this compound in cell cycle regulation.

Safety and Tolerability

In the OVCAR3 xenograft study, this compound was well-tolerated at a dose of 50 mg/kg twice daily, with no significant body weight loss observed in the treatment group compared to the vehicle group.[2]

References

Application Notes and Protocols for QR-6401 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of QR-6401, a potent and selective macrocyclic CDK2 inhibitor. The following information is based on preclinical studies in ovarian cancer xenograft models and is intended to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action

This compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4][5][6] Specifically, CDK2, in complex with cyclin E, drives the transition from the G1 to the S phase of the cell cycle.[5] By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, including the Retinoblastoma (Rb) protein.[1] This leads to cell cycle arrest and a reduction in tumor cell proliferation. In preclinical models, this compound has demonstrated significant antitumor efficacy in an OVCAR3 ovarian cancer xenograft model.[1][4][6]

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound.

Caption: this compound inhibits the CDK2/Cyclin E1 complex, preventing Rb phosphorylation and cell cycle progression.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound from in vivo studies.

Table 1: In Vivo Efficacy of this compound in OVCAR3 Xenograft Model [1]

ParameterValue
Animal Model OVCAR3 ovarian cancer xenograft
Dosage 50 mg/kg
Administration Route Oral gavage
Dosing Frequency Twice daily (BID)
Treatment Duration 28 days
Tumor Growth Inhibition (TGI) 78%
Tolerability Well tolerated, no apparent body weight loss

Table 2: Pharmacokinetic Parameters of this compound in Female Balb/c Nude Mice [1]

Dose (mg/kg, PO)AUC (h·ng/mL)
20 758
100 5587

Note: A superproportional increase in AUC was observed, suggesting potential saturation of clearance mechanisms at higher doses.[1]

Table 3: Pharmacodynamic Response of this compound in OVCAR3 Xenograft Model [1]

Time Post 1st Dose (Day 3)Inhibition of Rb Phosphorylation (S807/811)Free Plasma Concentration (nM)
2 hours 80%33
4 hours 69%20
7 hours 73%51

Experimental Protocols

OVCAR3 Xenograft Tumor Model Protocol

This protocol outlines the procedure for establishing and utilizing an OVCAR3 xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • OVCAR3 human ovarian cancer cells

  • Female Balb/c nude mice (6-8 weeks old)

  • Matrigel

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle solution: 20% PEG400, 10% Solutol HS15, 70% (0.5% Methylcellulose in deionized water)[1]

  • Calipers

  • Animal balance

  • Oral gavage needles

Procedure:

  • Cell Culture: Culture OVCAR3 cells in appropriate media until they reach 80-90% confluency.

  • Cell Implantation:

    • Harvest and resuspend OVCAR3 cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1x10⁷ cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

    • Tumor volume (mm³) = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.

    • Prepare this compound in the vehicle solution at the desired concentration.

    • Administer this compound (e.g., 50 mg/kg) or vehicle solution via oral gavage twice daily for 28 days.[1]

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacodynamic Analysis Protocol

This protocol describes the collection and analysis of tumor samples to assess the pharmacodynamic effects of this compound.

Materials:

  • Tumor-bearing mice from the efficacy study

  • Anesthesia

  • Surgical tools

  • Liquid nitrogen

  • Protein lysis buffer

  • Phosphatase and protease inhibitors

  • BCA protein assay kit

  • Western blotting reagents and equipment

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin

  • Secondary antibodies

Procedure:

  • Sample Collection:

    • On day 3 of treatment, collect tumors at specified time points (e.g., 2, 4, and 7 hours) after the first dose.[1]

    • Anesthetize the mice and surgically excise the tumors.

    • Immediately snap-freeze the tumors in liquid nitrogen and store at -80°C.

  • Protein Extraction:

    • Homogenize the frozen tumor samples in protein lysis buffer supplemented with phosphatase and protease inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-Rb, total Rb, and β-actin.

    • Incubate with appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-Rb signal to total Rb and β-actin.

    • Calculate the percentage of inhibition of Rb phosphorylation compared to the vehicle control group.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.

experimental_workflow cluster_setup Study Setup cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis cell_culture OVCAR3 Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization of Mice tumor_monitoring->randomization treatment This compound or Vehicle Administration (28 days) randomization->treatment efficacy_assessment Tumor Volume & Body Weight Measurement treatment->efficacy_assessment pd_analysis Pharmacodynamic Analysis (pRb) treatment->pd_analysis data_interpretation Data Interpretation & Reporting efficacy_assessment->data_interpretation pd_analysis->data_interpretation

Caption: General workflow for in vivo efficacy and pharmacodynamic studies of this compound.

References

Application Notes and Protocols for the Quantification of QR-6401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QR-6401 is a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Dysregulation of the CDK2 pathway is implicated in various cancers, making this compound a promising therapeutic candidate.[2][4] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. These application notes provide a detailed protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle

The method described herein is based on the principle of LC-MS/MS, which combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. Following extraction from the plasma matrix, this compound is separated from endogenous components on a reversed-phase HPLC column. The analyte is then ionized, and the mass spectrometer isolates the precursor ion of this compound, fragments it, and detects a specific product ion. This multiple reaction monitoring (MRM) approach ensures high selectivity and sensitivity for accurate quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates or microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma.

  • Thaw Samples : Thaw plasma samples (calibration standards, quality controls, and unknown samples) on ice.

  • Spike Internal Standard : To 50 µL of each plasma sample in a 96-well plate or microcentrifuge tube, add 10 µL of the internal standard working solution (concentration to be optimized).

  • Precipitate Proteins : Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well/tube.

  • Mix : Vortex the plate/tubes for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the plate/tubes at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant : Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Dilution (Optional) : If necessary, dilute the supernatant with a mixture of water and acetonitrile (e.g., 1:1 v/v) to reduce the organic solvent concentration before injection.

  • Inject : Inject an appropriate volume (e.g., 5-10 µL) of the final solution into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions (Typical)
ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions (Typical)
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ for this compound and IS
Product Ion (Q3) Specific fragment ions for this compound and IS
Collision Energy To be optimized for this compound and IS
Source Temperature 500°C
IonSpray Voltage 5500 V

Note: The exact masses for precursor and product ions and the collision energy need to be determined by infusing a standard solution of this compound and the chosen internal standard into the mass spectrometer.

Data Presentation

Pharmacokinetic Data of this compound

Pharmacokinetic studies have been conducted in rats and mice, demonstrating the oral bioavailability of this compound.[5] The following table summarizes key pharmacokinetic parameters.

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (h*ng/mL)Bioavailability (%)
SD Rat5POData not availableData not availableData not available50
Balb/c Nude Mice20POData not availableData not available758Data not available
Balb/c Nude Mice100POData not availableData not available5587Data not available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve. Data is derived from published studies.[5]

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject into HPLC s5->a1 Sample Injection a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry (MRM Detection) a2->a3 d1 Peak Integration a3->d1 Raw Data d2 Concentration Calculation (Calibration Curve) d1->d2

Caption: Workflow for this compound quantification in plasma.

This compound Mechanism of Action: CDK2 Signaling Pathway

cluster_G1 G1 Phase cluster_S S Phase Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E Transcription E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb hyper-phosphorylates S_Phase_Proteins S-Phase Proteins (e.g., DNA Polymerase) CyclinE_CDK2->S_Phase_Proteins activates DNA_Replication DNA Replication S_Phase_Proteins->DNA_Replication QR6401 This compound QR6401->CyclinE_CDK2 inhibits

Caption: this compound inhibits the CDK2/Cyclin E complex.

References

Application Notes and Protocols: QR-6401 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QR-6401 is a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] As a key regulator of the G1/S phase transition of the cell cycle, CDK2 is a compelling target in oncology.[5] Dysregulation of the CDK2 pathway, often through the amplification of its binding partner Cyclin E1 (CCNE1), is implicated in the development and progression of various cancers and can contribute to resistance to other therapies, such as CDK4/6 inhibitors.[1][2][3] Preclinical studies have demonstrated the robust anti-tumor efficacy of this compound as a monotherapy in an OVCAR3 ovarian cancer xenograft model.[1][2][3] This document outlines potential combination strategies for this compound with other cancer therapies, providing detailed protocols for preclinical evaluation.

While direct preclinical or clinical data for this compound in combination with other agents is not yet publicly available, the following application notes are based on the established mechanism of CDK2 inhibition and promising combination strategies observed with other selective CDK2 inhibitors.

Rationale for Combination Therapies

The therapeutic potential of this compound may be enhanced through combination with other anti-cancer agents. The primary rationales for these combinations include:

  • Overcoming Resistance: High CCNE1 expression is a known mechanism of resistance to CDK4/6 inhibitors.[1][2] Combining this compound with a CDK4/6 inhibitor could be a strategy to overcome or prevent this resistance.

  • Synergistic Anti-Tumor Activity: Targeting multiple nodes of the cell cycle or complementary pathways can lead to enhanced tumor cell killing.

  • Enhancing Immunogenic Cell Death: Some chemotherapies induce immunogenic cell death (ICD). CDK2 inhibition has been shown to potentiate this effect, potentially making tumors more responsive to immunotherapy.

Potential Combination Strategies

Based on preclinical evidence with other selective CDK2 inhibitors, promising combination strategies for this compound include:

  • Combination with CDK4/6 Inhibitors: For hormone receptor-positive (HR+)/HER2- breast cancer or other indications where CDK4/6 inhibitors are standard of care.

  • Combination with Chemotherapy: Particularly with DNA-damaging agents, where arresting cells in a vulnerable phase of the cell cycle could enhance efficacy.

  • Combination with Immunotherapy: To enhance the immunogenicity of tumor cells and improve response to immune checkpoint inhibitors.

Preclinical Data Summary (this compound Monotherapy)

The following table summarizes the key in vitro and in vivo data for this compound as a monotherapy.

ParameterValueReference Cell Line/Model
IC₅₀ vs. CDK2/Cyclin E1 0.37 nMBiochemical Assay
IC₅₀ vs. other CDKs CDK9/T1: 10 nM, CDK1/A2: 22 nM, CDK6/D3: 34 nM, CDK4/D1: 45 nMBiochemical Assay
OVCAR3 Cell Viability IC₅₀ Data not publicly availableOVCAR3 ovarian cancer
In Vivo Efficacy (TGI%) 78%OVCAR3 Xenograft Model
In Vivo Dosing 50 mg/kg, twice daily (BID), oral gavageNude Mice
Pharmacodynamic Marker Inhibition of Retinoblastoma (Rb) phosphorylation at Ser807/811OVCAR3 Xenograft Tumors

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for this compound in Combination

This protocol describes how to assess the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent using a cell viability assay such as the MTT or MTS assay.

Materials:

  • Cancer cell line of interest (e.g., OVCAR3 for ovarian cancer, MCF-7 for breast cancer)

  • Complete culture medium

  • This compound

  • Combination agent (e.g., a CDK4/6 inhibitor, doxorubicin)

  • 96-well flat-bottom cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete culture medium.

  • Treatment: Treat the cells with this compound and the combination agent alone and in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Combination effects can be analyzed using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Diagram: In Vitro Combination Assay Workflow

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Data Analysis seed_cells Seed Cells in 96-well Plate add_drugs Add this compound and Combination Agent seed_cells->add_drugs 24h Incubation add_reagent Add MTT/MTS Reagent add_drugs->add_reagent 72h Incubation read_plate Read Absorbance add_reagent->read_plate 1-4h Incubation analyze_data Calculate Viability and Combination Index read_plate->analyze_data

Caption: Workflow for in vitro combination cell viability assay.

Protocol 2: OVCAR3 Xenograft Model for In Vivo Combination Studies

This protocol details an in vivo study to evaluate the efficacy of this compound in combination with another anti-cancer agent in an OVCAR3 ovarian cancer xenograft model.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • OVCAR3 cells

  • Matrigel

  • This compound

  • Combination agent

  • Dosing vehicles

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest OVCAR3 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 50 mg/kg, BID, p.o.)

    • Group 3: Combination agent (dose and schedule dependent on the agent)

    • Group 4: this compound + Combination agent

  • Dosing and Monitoring:

    • Administer treatments as scheduled for a defined period (e.g., 21-28 days).

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the overall health of the animals.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot) or fixed in formalin for immunohistochemistry.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Analyze statistical significance between treatment groups.

Diagram: In Vivo Combination Study Workflow

cell_injection Inject OVCAR3 Cells into Mice tumor_growth Monitor Tumor Growth cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization Tumors ~100-150 mm³ treatment Administer Treatments (21-28 days) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Euthanize and Collect Tumors monitoring->endpoint End of Study analysis Analyze Tumor Growth Inhibition endpoint->analysis

Caption: Workflow for in vivo combination xenograft study.

Protocol 3: Western Blot for Phospho-Rb (Ser807/811)

This protocol is for the pharmacodynamic analysis of this compound's effect on its downstream target, the Retinoblastoma protein (Rb), in tumor samples from the in vivo study.

Materials:

  • Frozen tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize frozen tumor tissue in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb Ser807/811, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities. Normalize the phospho-Rb signal to total Rb or a loading control like β-actin.

Diagram: CDK2/Cyclin E Signaling Pathway

cluster_0 G1 Phase cluster_1 S Phase CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE Rb Rb E2F E2F Rb->E2F Inhibition pRb pRb E2F_free E2F pRb->E2F_free S_phase_genes S-Phase Gene Transcription E2F_free->S_phase_genes QR6401 This compound QR6401->CDK2_CyclinE Inhibition CDK2_CyclinE->Rb Phosphorylation (Ser807/811)

Caption: this compound inhibits the CDK2/Cyclin E complex.

Conclusion

This compound holds significant promise as a targeted therapy for cancers with CDK2 pathway dysregulation. The exploration of this compound in combination with other anti-cancer agents is a logical next step in its development. The protocols provided herein offer a framework for the preclinical evaluation of these combination strategies, which could ultimately lead to more effective treatment options for patients.

References

Troubleshooting & Optimization

QR-6401 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with QR-6401. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For optimal stability, this compound should be stored under specific conditions. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark environment at 0 - 4°C.[1] For long-term storage (months to years), the compound should be stored at -20°C.[1]

Q2: I am having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?

While specific quantitative solubility data for this compound in common laboratory solvents has not been published, for in vitro assays, it is common practice to first dissolve compounds like this compound in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in aqueous buffers or cell culture media to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce toxicity or off-target effects.

Q3: My this compound solution appears cloudy or shows precipitation after dilution in an aqueous buffer. What should I do?

This indicates that the solubility of this compound in your aqueous buffer is limited. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your experiment.

  • Adjust the pH of the buffer: The solubility of a compound can be pH-dependent. Experiment with slight adjustments to the pH of your buffer to see if it improves solubility.

  • Incorporate a surfactant: For certain applications, the addition of a small, biocompatible amount of a surfactant like Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution.

  • Sonication: Gentle sonication of the solution in a water bath can sometimes help to dissolve small particles that have precipitated out of solution.

Q4: How should I prepare this compound for in vivo animal studies?

A published study on the in vivo efficacy of this compound in an OVCAR3 ovarian cancer xenograft model utilized a specific formulation for oral administration.[2] The vehicle for this formulation was a mixture of:

  • 20% PEG400

  • 10% Solutol® HS15

  • 70% of a 0.5% Methyl cellulose (B213188) in deionized water solution

This formulation was shown to be well-tolerated in mice.[2]

Troubleshooting Guides

Poor Solubility in Aqueous Media

If you are experiencing persistent solubility issues with this compound in your aqueous experimental setup, consider the following workflow:

G start Start: Poor Solubility Observed check_stock Verify Stock Solution Is it clear and fully dissolved in organic solvent? start->check_stock redissolve Action: Gently warm and vortex stock solution. If persists, prepare fresh stock. check_stock->redissolve No check_final_conc Is the final aqueous concentration too high? check_stock->check_final_conc Yes redissolve->check_stock lower_conc Action: Reduce the final concentration of this compound. check_final_conc->lower_conc Yes optimize_buffer Consider Buffer Optimization check_final_conc->optimize_buffer No end_soluble End: this compound Solubilized lower_conc->end_soluble end_insoluble End: Solubility Limit Reached. Re-evaluate required concentration. lower_conc->end_insoluble adjust_ph Action: Test a range of physiological pH values. optimize_buffer->adjust_ph add_solubilizer Action: Introduce a biocompatible solubilizing agent (e.g., cyclodextrin, low % surfactant). optimize_buffer->add_solubilizer adjust_ph->end_soluble adjust_ph->end_insoluble add_solubilizer->end_soluble add_solubilizer->end_insoluble

Troubleshooting workflow for poor solubility.
Concerns About Compound Stability and Degradation

To minimize the risk of this compound degradation during your experiments, please adhere to the following best practices:

  • Prepare fresh solutions: It is always best to prepare solutions fresh for each experiment.

  • Avoid repeated freeze-thaw cycles: If you must store stock solutions, aliquot them into single-use volumes to avoid the potential for degradation with repeated temperature changes.

  • Protect from light: Store stock solutions and experimental plates in the dark whenever possible.

  • Maintain appropriate pH: Extreme pH values can lead to the hydrolysis of susceptible functional groups. Maintain your experimental conditions within a physiologically relevant pH range.

  • Minimize exposure to air: For long-term storage of the solid compound, consider flushing the vial with an inert gas like argon or nitrogen.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the in vitro profile of this compound.

Table 1: In Vitro Metabolic Stability of this compound

SpeciesLiver Microsomal Stability T1/2 (min)
Mouse>60
Rat>60
Dog>60
Human>60
Data from: Accelerated Discovery of Macrocyclic CDK2 Inhibitor this compound by Generative Models and Structure-Based Drug Design.[2]

Table 2: In Vitro Permeability of this compound

Assay SystemApparent Permeability (Papp) A→B (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
MDCK-MDR14.63.2
Data from: Accelerated Discovery of Macrocyclic CDK2 Inhibitor this compound by Generative Models and Structure-Based Drug Design.[2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Oral Administration

This protocol is based on the methodology described in the OVCAR3 ovarian cancer xenograft model study.[2]

  • Prepare the Vehicle Solution: a. Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) in deionized water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature. b. In a separate container, mix 20 parts PEG400 with 10 parts Solutol® HS15. c. Add 70 parts of the 0.5% methylcellulose solution to the PEG400/Solutol® HS15 mixture. d. Mix thoroughly until a homogenous vehicle is formed.

  • Prepare the this compound Suspension: a. Weigh the required amount of this compound. b. Add a small amount of the vehicle to the solid this compound and triturate to form a uniform paste. c. Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration. d. Ensure the final suspension is homogenous before administration.

Signaling Pathway

This compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[3] The canonical pathway involving CDK2 is the regulation of the cell cycle at the G1/S transition.

G cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates E2F E2F pRB->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription of CDK2 CDK2 CyclinE->CDK2 activates DNA_rep DNA Replication CDK2->DNA_rep initiates QR6401 This compound QR6401->CDK2 inhibits

Simplified CDK2 signaling pathway in cell cycle progression.

References

Technical Support Center: Optimizing QR-6401 Dosage for Minimal Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with QR-6401. The focus is on optimizing dosage to minimize toxicity while maintaining efficacy.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[3] By inhibiting CDK2, this compound can arrest the proliferation of cancer cells that are dependent on this pathway.

Q2: What are the potential on-target and off-target toxicities associated with CDK2 inhibition?

As a class, CDK2 inhibitors have been associated with adverse events in clinical trials, including nausea, vomiting, diarrhea, and fatigue.[4] While this compound has been reported as "well tolerated" in a preclinical xenograft model with no apparent body weight loss at a 50 mg/kg twice-daily dose, researchers should be mindful of these potential class-related toxicities.[5] Off-target effects against other kinases are a possibility with any kinase inhibitor and can contribute to unexpected toxicities.

Q3: What is a recommended starting dose for in vivo studies with this compound?

In a preclinical study using an OVCAR3 ovarian cancer xenograft model, this compound was administered orally at 50 mg/kg twice daily for 28 days.[5] This dose resulted in significant tumor growth inhibition without overt signs of toxicity in the animals.[5] However, the optimal dose for other models should be determined through dose-range finding studies.

Troubleshooting Guides

In Vitro Cytotoxicity Assays

Issue 1: High variability between replicate wells in my cytotoxicity assay.

  • Possible Cause: Uneven cell seeding, pipetting errors, or "edge effects" in the microplate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before plating by gentle pipetting or vortexing.

    • Use calibrated pipettes and consistent technique.

    • To avoid edge effects, consider not using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead.

Issue 2: My positive control for cytotoxicity is not showing the expected effect.

  • Possible Cause: Reagent degradation, incorrect concentration, or issues with the cell line.

  • Troubleshooting Steps:

    • Prepare fresh positive control solutions.

    • Verify the concentration of the positive control.

    • Ensure the cell line is healthy, within a low passage number, and not resistant to the positive control agent.

Issue 3: I am observing a color change in the media after adding this compound, which is interfering with my colorimetric assay (e.g., MTT).

  • Possible Cause: The intrinsic color of the compound.

  • Troubleshooting Steps:

    • Include a "compound only" control (media with this compound but no cells) to measure the background absorbance. Subtract this value from your experimental wells.

    • If possible, for adherent cells, wash the cells with PBS after the treatment incubation and before adding the assay reagent.

In Vivo Xenograft Studies

Issue 1: The tumors in my xenograft model are not growing consistently.

  • Possible Cause: Variation in the number of cells injected, injection technique, or the health of the cells.

  • Troubleshooting Steps:

    • Ensure a consistent number of viable cells are injected for each animal.

    • Standardize the injection technique (e.g., subcutaneous, intraperitoneal) and location.

    • Use cells that are in the logarithmic growth phase and have high viability.

Issue 2: The animals are showing signs of toxicity (e.g., weight loss, lethargy) at the initial dose.

  • Possible Cause: The initial dose is too high for the specific animal model or strain.

  • Troubleshooting Steps:

    • Initiate a dose de-escalation study to find the maximum tolerated dose (MTD).

    • Monitor the animals closely for clinical signs of toxicity and establish clear endpoints for euthanasia if severe toxicity is observed.

    • Consider a different dosing schedule (e.g., once daily instead of twice daily, or intermittent dosing).

Issue 3: I am not observing a significant anti-tumor effect.

  • Possible Cause: The dose is too low, poor bioavailability, or the tumor model is not sensitive to CDK2 inhibition.

  • Troubleshooting Steps:

    • Conduct a dose-escalation study to determine if a higher, well-tolerated dose improves efficacy.

    • Perform pharmacokinetic analysis to ensure adequate drug exposure in the plasma and tumor tissue.

    • Confirm that the tumor model is appropriate and expresses the necessary biomarkers for sensitivity to CDK2 inhibition (e.g., high levels of Cyclin E).

Data Presentation

Table 1: In Vitro Selectivity of this compound

KinaseIC50 (nM)
CDK2/E10.37
CDK9/T110
CDK1/A222
CDK6/D334
CDK4/D145

Data sourced from MedchemExpress.[1][2]

Table 2: In Vivo Efficacy of this compound in OVCAR3 Xenograft Model

Treatment GroupDoseDosing ScheduleTumor Growth Inhibition (%)Observations
Vehicle ControlN/ATwice Daily0Normal tumor growth
This compound50 mg/kgTwice Daily78Well tolerated, no apparent body weight loss

Data summarized from a preclinical study.[5]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Protocol 2: In Vivo Xenograft Tumor Model and Dosing
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 OVCAR3 cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing: Prepare the dosing solution of this compound in an appropriate vehicle. Administer the drug orally (e.g., by gavage) at the desired dose and schedule. The control group should receive the vehicle only.

  • Monitoring: Monitor animal body weight and clinical signs of toxicity daily. Continue to measure tumor volume regularly.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Mandatory Visualizations

CDK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D PI3K/Akt Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylates E2F E2F CDK4/6->E2F Releases pRb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb Phosphorylates S-Phase Genes S-Phase Genes CDK2->S-Phase Genes Activates This compound This compound This compound->CDK2 Experimental_Workflow_Toxicity_Assessment cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell Line Selection Cell Line Selection Dose-Response Cytotoxicity Assays Dose-Response Cytotoxicity Assays Cell Line Selection->Dose-Response Cytotoxicity Assays MTT, LDH, etc. Determine IC50 Determine IC50 Dose-Response Cytotoxicity Assays->Determine IC50 Dose-Range Finding Study Dose-Range Finding Study Determine IC50->Dose-Range Finding Study Inform Starting Dose Determine MTD Determine MTD Dose-Range Finding Study->Determine MTD Efficacy Study in Xenograft Model Efficacy Study in Xenograft Model Determine MTD->Efficacy Study in Xenograft Model Monitor Tumor Growth & Toxicity Monitor Tumor Growth & Toxicity Efficacy Study in Xenograft Model->Monitor Tumor Growth & Toxicity Pharmacokinetic Analysis Pharmacokinetic Analysis Monitor Tumor Growth & Toxicity->Pharmacokinetic Analysis Histopathology Histopathology Pharmacokinetic Analysis->Histopathology Troubleshooting_Logic Unexpected Toxicity Unexpected Toxicity Review Literature for Class Effects Review Literature for Class Effects Unexpected Toxicity->Review Literature for Class Effects Check Vehicle Toxicity Check Vehicle Toxicity Unexpected Toxicity->Check Vehicle Toxicity On-Target Effect On-Target Effect Off-Target Effect Off-Target Effect Formulation/Vehicle Issue Formulation/Vehicle Issue Review Literature for Class Effects->On-Target Effect Consistent Consider Off-Target Consider Off-Target Review Literature for Class Effects->Consider Off-Target Inconsistent Kinome Screening Kinome Screening Consider Off-Target->Kinome Screening Kinome Screening->Off-Target Effect Identified Check Vehicle Toxicity->Formulation/Vehicle Issue Vehicle is Toxic

References

Technical Support Center: QR-6401 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with QR-6401, a selective inhibitor of the Tyrosine Kinase Receptor Zeta (TKRZ).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating out of the cell culture media. What should I do?

A1: this compound precipitation is a common issue that can arise from improper dissolution or supersaturation in aqueous media. Ensure you are using the recommended solvents for your stock solution and that the final concentration in your media does not exceed its solubility limit. It is critical to prepare fresh dilutions from a properly dissolved stock for each experiment.

Q2: I am observing inconsistent phosphorylation levels of the downstream target, Signal Transducer Alpha (p-STA), in my Western Blots.

A2: Inconsistent p-STA levels can stem from multiple factors, ranging from sample preparation to this compound stability. We recommend the following troubleshooting steps:

  • Lysis Buffer Composition: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.

  • This compound Half-life: The effective half-life of this compound in cell culture media can be influenced by temperature and pH. Pre-warm your media to 37°C before adding the compound and ensure the pH is stable.

  • Treatment Time: The phosphorylation of STA is often transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the optimal time point for observing maximum inhibition.

Q3: Why am I not seeing a significant decrease in cell proliferation in my MTT assay after this compound treatment?

A3: A lack of effect on cell proliferation could be due to several reasons:

  • Cell Line Resistance: Not all cell lines are equally sensitive to TKRZ inhibition. Verify that your chosen cell line expresses sufficient levels of TKRZ and is dependent on the TKRZ pathway for proliferation.

  • Incorrect Dosage: The effective concentration (EC50) of this compound can vary significantly between cell lines. We recommend performing a dose-response curve, starting from a low nanomolar range up to a high micromolar range, to determine the optimal concentration for your specific model.

  • Compound Inactivity: Confirm that your stock solution of this compound has not degraded. We advise using aliquots stored at -80°C and avoiding repeated freeze-thaw cycles.

Q4: I am observing high background signal in my control (vehicle-treated) wells in the proliferation assay.

A4: High background signal can obscure the true effect of this compound. This is often related to suboptimal cell culture conditions. Please refer to the table below for recommended seeding densities for commonly used cell lines to avoid overgrowth. Ensure your cells are healthy and in the logarithmic growth phase at the start of the experiment.

Data & Protocols

Quantitative Data Tables

Table 1: Recommended Solvents and Solubility for this compound

Solvent Stock Concentration Max Solubility in PBS (pH 7.4) Notes
DMSO 50 mM < 25 µM Prepare high-concentration stocks in 100% DMSO.

| Ethanol | 10 mM | < 5 µM | Not recommended for live-cell imaging due to toxicity. |

Table 2: Troubleshooting Guide for Inconsistent Western Blot Results

Issue Potential Cause Recommended Solution
No p-STA signal Inactive antibody Run a positive control (e.g., pervanadate-treated cells).
Weak p-STA signal Suboptimal treatment time Perform a time-course experiment to find peak signaling.

| High background | Insufficient blocking | Increase blocking time to 90 minutes with 5% BSA in TBST. |

Table 3: Optimal Seeding Densities for Proliferation Assays (96-well plate)

Cell Line Seeding Density (cells/well) Incubation Time (before treatment)
HeLa 5,000 24 hours
A549 8,000 24 hours

| MCF-7 | 10,000 | 24 hours |

Detailed Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STA (p-STA)

  • Cell Seeding: Plate 1.5 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with a serum-free medium and incubate for 12-16 hours.

  • Treatment: Treat cells with the desired concentration of this compound or vehicle (e.g., 0.1% DMSO) for the predetermined optimal time.

  • Lysis: Immediately wash cells twice with ice-cold PBS. Lyse the cells on ice using 100 µL of RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature using 5% BSA in TBST. Incubate with primary antibody against p-STA overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cells in a 96-well plate at the densities recommended in Table 3 and incubate overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and incubate overnight in the dark.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Visual Guides

TKRZ_Signaling_Pathway Ligand Growth Factor TKRZ TKRZ Receptor Ligand->TKRZ Activates STA STA TKRZ->STA Phosphorylates PFB PFB TKRZ->PFB Phosphorylates QR6401 This compound QR6401->TKRZ Inhibits pSTA p-STA STA->pSTA Proliferation Cell Proliferation pSTA->Proliferation pPFB p-PFB PFB->pPFB pPFB->Proliferation

Caption: The TKRZ signaling pathway and the inhibitory action of this compound.

QR6401_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells (e.g., A549) C Treat Cells with This compound Dilutions A->C B Prepare this compound Stock (50mM in DMSO) B->C D Incubate (Time-course or 72h) C->D E1 Western Blot (p-STA Analysis) D->E1 Short-term E2 MTT Assay (Proliferation) D->E2 Long-term F Data Interpretation (EC50 / IC50) E1->F E2->F

Caption: Experimental workflow for assessing the efficacy of this compound.

Technical Support Center: Optimizing QR-6401 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel macrocyclic CDK2 inhibitor, QR-6401. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal oral bioavailability of this compound in preclinical animal models. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges during your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in preclinical models?

A1: this compound has demonstrated good oral bioavailability in initial preclinical studies. In Sprague-Dawley rats, an oral bioavailability of 50% was achieved at a dose of 5 mg/kg.[1] In female Balb/c nude mice, a superproportional increase in exposure (AUC) was observed with increasing oral doses, suggesting saturation of clearance mechanisms at higher concentrations.[1]

Q2: What is the recommended vehicle for oral administration of this compound?

A2: A successful vehicle composition used in preclinical studies for this compound is a solution of 20% PEG400, 10% Solutol HS15, and 70% of a 0.5% Methyl cellulose (B213188) solution in deionized water.[1] This formulation is designed to handle poorly soluble compounds for oral gavage.

Q3: We are observing high variability in plasma concentrations between animals in our study. What are the potential causes and solutions?

A3: High variability in plasma concentrations is a common issue in preclinical studies and can stem from several factors. These include poor and variable dissolution of the compound in the gastrointestinal (GI) tract, effects of food, and inter-animal differences in metabolism or transporter expression.[2] To mitigate this, ensure a homogenous and stable formulation. It is also recommended to standardize the feeding protocol for all animals in a study group, for instance by fasting animals overnight before dosing.[2] Increasing the number of animals per group can also help to account for biological variability.[2]

Q4: Our observed Cmax and AUC values after oral administration are significantly lower than expected. What could be the reason?

A4: Low Cmax and AUC values after oral dosing often point towards issues with the compound's solubility, extensive first-pass metabolism, or efflux by intestinal transporters.[2] While this compound has shown good bioavailability, issues with your specific formulation or experimental conditions could be the cause. Consider investigating the in vitro metabolic stability of this compound in liver microsomes from the animal species you are using to understand its metabolic clearance.[2]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with this compound.

Issue 1: Poor Solubility and Compound Precipitation in Formulation

Problem: You are observing precipitation of this compound in your dosing vehicle, leading to inconsistent dosing and poor absorption.

Solution:

  • Formulation Optimization: If the standard vehicle is not performing optimally, consider alternative formulation strategies known to enhance the solubility of poorly soluble drugs. These can include:

    • Micronization/Nanonization: Reducing the particle size of the drug increases the surface area for dissolution.[3][4]

    • Amorphous Solid Dispersions: Converting the crystalline form of the drug to an amorphous state can significantly improve its dissolution rate.[5][6]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3][5]

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drugs, enhancing their solubility.[3]

  • Vehicle Preparation: Ensure proper preparation of the recommended vehicle. The order of addition and mixing intensity can be critical for creating a stable formulation.

Issue 2: Sub-Optimal Bioavailability in Mouse Models

Problem: You are not able to reproduce the reported bioavailability of this compound in your mouse model.

Solution:

  • Review Dosing Procedure: Ensure accurate oral gavage technique to avoid accidental tracheal administration.

  • Fasting State: Conduct studies in fasted animals to minimize the impact of food on absorption.[7] The presence of food can alter GI tract pH and motility, affecting drug dissolution and transit time.

  • Blood Sampling: Ensure your blood sampling schedule is adequate to capture the full pharmacokinetic profile, including the Cmax.

  • Strain Differences: Be aware that different strains of mice can have variations in drug metabolism and transporter expression, which may affect bioavailability.

Pharmacokinetic Data of this compound

For easy reference, the following tables summarize the pharmacokinetic parameters of this compound in preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats [1]

ParameterIntravenous (IV) @ 1 mg/kgOral (PO) @ 5 mg/kg
T1/2 (h) 1.82.1
Tmax (h) -0.5
Cmax (ng/mL) -485
AUClast (hng/mL) 678341
AUCinf (hng/mL) 682344
Cl (mL/min/kg) 24.4-
Vss (L/kg) 2.1-
F (%) -50

Table 2: Pharmacokinetic Parameters of this compound in Female Balb/c Nude Mice [1]

ParameterOral (PO) @ 20 mg/kgOral (PO) @ 100 mg/kg
T1/2 (h) 1.92.3
Tmax (h) 0.51.0
Cmax (ng/mL) 3583210
AUClast (hng/mL) 7585587
AUCinf (hng/mL) 7615601

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Rodents

This protocol provides a general framework for conducting an oral bioavailability study with this compound in rats or mice.

  • Animal Model: Use male Sprague-Dawley rats (250-300g) or female Balb/c mice (20-25g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation by oral gavage at the desired dose (e.g., 5-100 mg/kg).

    • Intravenous (IV) Group: Administer this compound in a suitable solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) via the tail vein at a lower dose (e.g., 1 mg/kg) to determine clearance and volume of distribution.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, etc.) using non-compartmental analysis. Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visual Guides

The following diagrams illustrate key concepts and workflows relevant to improving the bioavailability of this compound.

G cluster_formulation Formulation Strategies cluster_outcome Desired Outcomes Poorly Soluble this compound Poorly Soluble this compound Micronization Micronization Poorly Soluble this compound->Micronization Nanonization Nanonization Poorly Soluble this compound->Nanonization Amorphous Solid Dispersion Amorphous Solid Dispersion Poorly Soluble this compound->Amorphous Solid Dispersion Lipid-Based Formulation Lipid-Based Formulation Poorly Soluble this compound->Lipid-Based Formulation Cyclodextrin Complexation Cyclodextrin Complexation Poorly Soluble this compound->Cyclodextrin Complexation Increased Dissolution Rate Increased Dissolution Rate Micronization->Increased Dissolution Rate Nanonization->Increased Dissolution Rate Enhanced Solubility Enhanced Solubility Amorphous Solid Dispersion->Enhanced Solubility Lipid-Based Formulation->Enhanced Solubility Cyclodextrin Complexation->Enhanced Solubility Improved Bioavailability Improved Bioavailability Increased Dissolution Rate->Improved Bioavailability Enhanced Solubility->Improved Bioavailability

Caption: Formulation strategies to enhance the bioavailability of this compound.

G Start Start Prepare Formulation Prepare Formulation Start->Prepare Formulation Dose Animals (PO & IV) Dose Animals (PO & IV) Prepare Formulation->Dose Animals (PO & IV) Collect Blood Samples Collect Blood Samples Dose Animals (PO & IV)->Collect Blood Samples Process to Plasma Process to Plasma Collect Blood Samples->Process to Plasma LC-MS/MS Analysis LC-MS/MS Analysis Process to Plasma->LC-MS/MS Analysis Calculate PK Parameters Calculate PK Parameters LC-MS/MS Analysis->Calculate PK Parameters Determine Bioavailability (F%) Determine Bioavailability (F%) Calculate PK Parameters->Determine Bioavailability (F%)

Caption: Experimental workflow for an oral bioavailability study.

G Low Bioavailability Observed Low Bioavailability Observed Check Formulation Check Formulation Low Bioavailability Observed->Check Formulation Review Dosing Technique Review Dosing Technique Low Bioavailability Observed->Review Dosing Technique Assess Animal Fasting State Assess Animal Fasting State Low Bioavailability Observed->Assess Animal Fasting State Investigate In Vitro Metabolism Investigate In Vitro Metabolism Low Bioavailability Observed->Investigate In Vitro Metabolism Optimize Protocol Optimize Protocol Check Formulation->Optimize Protocol Review Dosing Technique->Optimize Protocol Assess Animal Fasting State->Optimize Protocol Stable? Stable? Investigate In Vitro Metabolism->Stable? Consider Alternative Formulation Consider Alternative Formulation Stable?->Consider Alternative Formulation No Stable?->Optimize Protocol Yes

Caption: Troubleshooting logic for low bioavailability of this compound.

References

QR-6401 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using QR-6401 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this selective CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on- and off-targets?

This compound is a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Its primary target is the CDK2/Cyclin E1 complex.[3] While designed for selectivity, like most small molecule inhibitors, this compound can interact with other kinases, especially those with similar ATP-binding pockets. These unintended interactions are known as off-target effects and can lead to misinterpretation of experimental results or cellular toxicity.[4]

The known selectivity profile of this compound against a panel of related kinases is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates higher potency.

Q2: What are the common signs of potential off-target effects in my experiments with this compound?

Common indicators that you may be observing off-target effects include:

  • Unexpected Phenotypes: The observed cellular response is inconsistent with the known functions of CDK2.

  • High-Dose Discrepancies: The phenotype of interest is only observed at high concentrations of this compound, where the likelihood of engaging off-targets is greater.

  • Inconsistency with Genetic Validation: The phenotype observed with this compound treatment is different from the phenotype observed when CDK2 is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[4]

  • Contradictory Results with Other CDK2 Inhibitors: A structurally different CDK2 inhibitor produces a different cellular outcome.[4]

Q3: What are the general strategies to minimize and investigate potential off-target effects of this compound?

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype. This minimizes the risk of engaging lower-affinity off-targets.[4]

  • Orthogonal Validation: Confirm your findings using alternative methods to inhibit CDK2 function, such as structurally distinct inhibitors or genetic approaches (e.g., siRNA, CRISPR).[4]

  • Use of Negative Controls: Include a structurally similar but inactive analog of this compound in your experiments, if available. This can help differentiate between target-specific effects and non-specific effects of the chemical scaffold.

  • Target Engagement Assays: Directly measure the binding of this compound to CDK2 in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[4]

  • Proteome-Wide Profiling: To comprehensively identify off-targets, consider advanced techniques like chemical proteomics or kinome-wide selectivity profiling.[5]

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against a panel of cyclin-dependent kinases and GSK3β. This data is essential for understanding the selectivity of this compound and for designing experiments that minimize off-target effects.

Kinase TargetIC50 (nM)Selectivity vs. CDK2/E1Potential Off-Target Concern
CDK2/E1 0.37 - On-Target
CDK9/T110~27-foldModerate
CDK1/A222~59-foldModerate to Low
CDK6/D334~92-foldLow
CDK4/D145~122-foldLow
GSK3β>1000>2700-foldVery Low

Data sourced from Yu Y, et al. ACS Med Chem Lett. 2023.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or paradoxical cellular phenotype (e.g., cell cycle arrest at a different phase than G1/S). Inhibition of an unknown off-target kinase that regulates a different cellular process.[6]1. Confirm On-Target Engagement: Perform a CETSA to verify that this compound is binding to CDK2 at the concentrations used. 2. Kinome-Wide Profiling: Conduct a broad kinase selectivity screen to identify other kinases inhibited by this compound at the effective concentration. 3. Phosphoproteomics: Analyze global changes in protein phosphorylation to identify unexpectedly affected signaling pathways.
High levels of cellular toxicity at concentrations required to see the desired phenotype. The observed toxicity may be due to inhibition of an essential off-target kinase (e.g., CDK1, CDK9).[7]1. Dose-Response Analysis for Toxicity: Determine the concentration at which toxicity occurs and compare it to the concentration required for the on-target effect. 2. Genetic Validation: Use CRISPR-Cas9 to knock out CDK2 and assess if the toxicity is still observed with this compound treatment. 3. Orthogonal Inhibition: Test a structurally different CDK2 inhibitor with a known, distinct off-target profile.
Inconsistent results compared to published data for other CDK2 inhibitors. Differences in the off-target profiles between this compound and other inhibitors.[4]1. Perform a side-by-side comparison: Test this compound and another well-characterized CDK2 inhibitor in the same experimental system. 2. Consult Selectivity Databases: Compare the known selectivity profiles of the inhibitors used.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Single-Dose Screening: Submit the compound to a commercial kinase profiling service for an initial screen against a large panel of kinases (e.g., >400) at a single high concentration (e.g., 1 µM).

  • Data Analysis: Identify any kinases that show significant inhibition (e.g., >50%) at the screening concentration.

  • IC50 Determination: For any identified off-targets, perform follow-up dose-response assays to determine the precise IC50 value.

  • Selectivity Analysis: Compare the IC50 values for the on-target (CDK2) and the identified off-targets to quantify the selectivity of this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein (CDK2) in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble CDK2 at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble CDK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4]

Protocol 3: Genetic Validation using CRISPR-Cas9

Objective: To verify that the observed phenotype is a direct result of CDK2 inhibition.

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a specific exon of the CDK2 gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the Cas9/gRNA construct into the cell line of interest. Select for successfully transfected cells.

  • Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of the CDK2 gene by Western blot and DNA sequencing.

  • Phenotypic Analysis: Treat the CDK2 knockout and wild-type control cells with this compound. The phenotype observed in wild-type cells should be absent or significantly reduced in the knockout cells if it is an on-target effect.

Visualizations

Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibition cluster_Off_Target Potential Off-Target Effects Cyclin E Cyclin E CDK2/Cyclin E Active CDK2/ Cyclin E Complex Cyclin E->CDK2/Cyclin E CDK2 CDK2 CDK2->CDK2/Cyclin E pRb pRb CDK2/Cyclin E->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S-Phase Genes S-Phase Gene Transcription E2F->S-Phase Genes Activates This compound This compound This compound->CDK2/Cyclin E Inhibits Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Inhibits Unintended Pathway Unintended Pathway Off-Target Kinase->Unintended Pathway Unexpected Phenotype Unexpected Phenotype Unintended Pathway->Unexpected Phenotype

Caption: On-target and potential off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response and Toxicity Assays Start->Dose_Response CETSA Confirm Target Engagement (CETSA) Dose_Response->CETSA Orthogonal_Validation Orthogonal Validation (e.g., another inhibitor, siRNA) CETSA->Orthogonal_Validation On_Target On-Target Effect? Orthogonal_Validation->On_Target Kinase_Profiling Kinome-Wide Selectivity Profiling Off_Target Off-Target Effect? Kinase_Profiling->Off_Target On_Target->Kinase_Profiling No Conclusion_On Phenotype is likely due to CDK2 inhibition. On_Target->Conclusion_On Yes Conclusion_Off Phenotype is likely due to off-target inhibition. Identify and validate off-target. Off_Target->Conclusion_Off Yes

Caption: Troubleshooting workflow for unexpected phenotypes.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Genetic Genetic Validation Kinase_Screen Kinase Panel Screen (IC50 determination) Dose_Response Dose-Response Curve (Phenotype & Viability) Kinase_Screen->Dose_Response CETSA CETSA (Target Engagement) Dose_Response->CETSA Western_Blot Western Blot (Downstream Markers, e.g., pRb) CETSA->Western_Blot CRISPR CRISPR-Cas9 Knockout of CDK2 Western_Blot->CRISPR

Caption: Integrated experimental workflow for off-target validation.

References

Technical Support Center: QR-6401 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo treatment schedule for QR-6401, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for in vivo studies with this compound?

A1: An established in vivo starting dose for this compound has not been definitively published. A conservative approach is recommended, beginning with a thorough review of any available in vitro data (e.g., IC50) and preclinical toxicology reports. If such data is unavailable, a dose-escalation study is crucial to determine the maximum tolerated dose (MTD).[1][2] It is advisable to start with a low dose (e.g., 0.1-1 mg/kg) and incrementally increase it in subsequent animal cohorts.[2]

Q2: How should I determine the optimal route of administration for this compound?

A2: The ideal route of administration depends on the experimental objectives, the physicochemical properties of your this compound formulation, and the target organ system.[2] Common administration routes in preclinical studies include:

  • Intravenous (IV): Ensures 100% bioavailability and rapid distribution.[2]

  • Oral (PO): Preferred for convenience, but bioavailability can be affected by factors like solubility and first-pass metabolism.

  • Intraperitoneal (IP): Often used in rodent studies for systemic delivery.

  • Subcutaneous (SC): Can provide a slower, more sustained release.

The choice should align with the intended clinical application and the compound's properties.[3]

Q3: What is a dose-range finding study and why is it important for this compound?

A3: A dose-range finding study is a preliminary experiment to identify a safe and effective dose range for a new compound like this compound.[1] These studies are essential for establishing the Minimum Effective Dose (MED), the lowest dose that produces a therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose without unacceptable toxicity.[1] This information is critical for designing subsequent, more detailed preclinical trials.[1]

Q4: How can I link this compound's pharmacokinetics (PK) and pharmacodynamics (PD) to optimize the treatment schedule?

A4: Integrating PK (what the body does to the drug) and PD (what the drug does to the body) is crucial for an effective treatment schedule.[4][5] A typical approach involves:

  • In vitro and in vivo data collection: Gather data on the compound's pharmacological effects and how it behaves in an animal model.[6]

  • Pilot PK/PD study: Conduct a small-scale study to examine the relationship between drug exposure and biological response.[6] By understanding how this compound is absorbed, distributed, metabolized, and excreted (PK), and correlating that with its therapeutic effect (PD), you can determine the optimal dosing frequency and amount to maintain effective concentrations at the target site.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
High variability in experimental results Inconsistent formulation, inconsistent dosing technique, animal-to-animal variation.Ensure your this compound formulation is homogenous. Standardize the dosing procedure. Increase the number of animals per group to enhance statistical power.[2]
Lack of observable effect at high doses Poor bioavailability, rapid metabolism, incorrect route of administration.Consider an alternative administration route (e.g., IV instead of PO).[2] Conduct pharmacokinetic studies to measure this compound concentration in plasma and target tissues over time.[2]
Acute toxicity or adverse events at low doses Narrow therapeutic window, off-target effects.Immediately halt the study at the toxic dose.[2] Significantly lower the starting dose in the next animal group.[2] Closely monitor animals for specific signs of toxicity to pinpoint affected organ systems.[2]
Precipitation of this compound upon injection Poor solubility of the compound in the chosen vehicle.Test a variety of biocompatible solvents and surfactants (e.g., DMSO, PEG, Tween 80).[2] Gentle heating or sonication may also help to improve solubility.[2]
Injection site reactions Formulation issue, high concentration, pH of the solution.Re-evaluate the formulation for compatibility with physiological pH. Consider diluting the compound to a larger volume, if feasible. Explore alternative administration routes.
Weight loss exceeding 20% in animals Compound toxicity, vehicle toxicity, or stress from the experimental procedure.Reduce the dose or the frequency of dosing. Assess the vehicle for any inherent toxicity. Refine animal handling and administration techniques to minimize stress.

Experimental Protocols

Maximum Tolerated Dose (MTD) Determination

Objective: To identify the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a suitable animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).[2]

  • Grouping: Randomly assign animals to several dose level groups, with 3-5 animals per group. Include a control group that receives only the vehicle.[2]

  • Dose Levels: Begin with a low dose (e.g., 1 mg/kg) and escalate the dose in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The dose escalation factor can be adjusted based on the observed toxicity.[2]

  • Administration: Administer this compound via the selected route.

  • Monitoring: Closely monitor the animals for a predetermined period for signs of toxicity, including weight loss, changes in behavior, and mortality. The MTD is generally defined as the dose that results in no more than a 10-20% weight loss and no mortality.[3]

In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.

Methodology:

  • Animal Model: Utilize an appropriate animal model that recapitulates the disease of interest.

  • Grouping: Randomly assign animals to a vehicle control group and one or more this compound treatment groups.

  • Dosing: Administer this compound at doses below the determined MTD. The dosing schedule should be informed by any available pharmacokinetic data.[7]

  • Endpoint Measurement: Monitor relevant efficacy endpoints throughout the study. This could include tumor volume, disease-specific biomarkers, or survival.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Administration: Administer a single dose of this compound.

  • Sample Collection: Collect blood samples at multiple time points after administration.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Data Analysis: Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.[8]

Visualizations

G cluster_0 Phase 1: Pre-clinical Assessment cluster_1 Phase 2: In Vivo Optimization InVitro In Vitro Data (IC50) DoseRange Dose-Range Finding Study InVitro->DoseRange Tox Preclinical Toxicology Tox->DoseRange MTD Determine MTD DoseRange->MTD PK_Study Pharmacokinetic (PK) Study MTD->PK_Study PD_Study Pharmacodynamic (PD) Study MTD->PD_Study Efficacy_Study In Vivo Efficacy Study PK_Study->Efficacy_Study PD_Study->Efficacy_Study Optimal_Schedule Optimized Treatment Schedule Efficacy_Study->Optimal_Schedule

Caption: Workflow for optimizing this compound in vivo treatment schedule.

G cluster_pathway Hypothetical this compound Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseX Kinase X GFR->KinaseX Activates Downstream Downstream Signaling KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation QR6401 This compound QR6401->KinaseX Inhibits

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

G start Issue Encountered variability High Variability? start->variability no_effect Lack of Effect? variability->no_effect No check_formulation Check Formulation & Dosing Technique variability->check_formulation Yes toxicity Toxicity Signs? no_effect->toxicity No check_pk Conduct PK Study no_effect->check_pk Yes reduce_dose Reduce Dose/ Frequency toxicity->reduce_dose Yes increase_n Increase Group Size check_formulation->increase_n change_route Change Admin Route check_pk->change_route monitor_animals Cease Dose & Monitor reduce_dose->monitor_animals

Caption: Troubleshooting logic for common in vivo experimental issues.

References

Technical Support Center: Synthesis of Macrocyclic CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of macrocyclic Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of macrocyclic CDK2 inhibitors, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Macrocyclization Step

  • Question: My ring-closing metathesis (RCM) or Suzuki-Miyaura coupling reaction for macrocyclization is resulting in a low yield of the desired macrocycle. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in macrocyclization are a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

    • High-Dilution Conditions: Macrocyclization is an intramolecular process that competes with intermolecular oligomerization.[1] Running the reaction at high dilution (typically 0.001-0.01 M) favors the formation of the desired macrocycle.

    • Catalyst Choice and Loading (for RCM): The choice of Grubbs catalyst is crucial. Second-generation catalysts like Grubbs II or Hoveyda-Grubbs II are often more efficient.[2] Catalyst loading may need optimization; typically, 5-10 mol% is a good starting point.

    • Reaction Temperature (for RCM): Temperature can significantly impact RCM yields. While higher temperatures can increase reaction rates, they can also lead to catalyst degradation and the formation of side products.[2] It is advisable to screen temperatures, for instance, starting at room temperature and gradually increasing to 40-60°C.

    • Solvent Choice: The choice of solvent can influence the solubility of the linear precursor and the efficiency of the catalyst. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used for RCM, while dioxane or DMF are often employed for Suzuki-Miyaura couplings.

    • Purity of the Linear Precursor: Impurities in the linear starting material can poison the catalyst. Ensure the precursor is thoroughly purified before the cyclization step.

    • Inert Atmosphere: Both RCM and Suzuki-Miyaura reactions are sensitive to oxygen. It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Formation of Side Products in Ring-Closing Metathesis (RCM)

  • Question: I am observing significant formation of dimeric and other side products in my RCM reaction. How can I minimize these?

  • Answer: The formation of side products in RCM is often linked to reaction conditions and the nature of the substrate.

    • Dimer Formation: This is a direct consequence of intermolecular reaction competing with the desired intramolecular cyclization. The primary solution is to use high-dilution conditions as mentioned above.

    • Olefin Isomerization: Some Grubbs catalysts can promote the isomerization of the newly formed double bond. The addition of isomerization suppressants like 1,4-benzoquinone (B44022) or phenol (B47542) can sometimes mitigate this issue.[2]

    • Desallyl Side Products: In syntheses involving O-allyl tyrosine residues, the formation of desallyl side products can be a significant issue. Optimizing the reaction temperature (lower temperatures are often better) and catalyst choice can help suppress this side reaction.[2]

Issue 3: Difficulty in Purifying the Macrocyclic Product

  • Question: I am struggling to purify my final macrocyclic CDK2 inhibitor. What purification strategies are effective for this class of compounds?

  • Answer: The purification of macrocycles can be challenging due to their often-similar polarity to byproducts and their potential for aggregation.

    • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying macrocycles. A gradient of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used.

    • Silica (B1680970) Gel Chromatography: For less polar macrocycles, normal-phase silica gel chromatography can be effective. A careful selection of the eluent system is crucial to achieve good separation.

    • Crystallization: If the macrocycle is crystalline, recrystallization can be a highly effective purification method. Screening different solvent systems is necessary to find suitable conditions.

    • Size-Exclusion Chromatography (SEC): In cases where oligomeric byproducts are the main contaminants, SEC can be used to separate molecules based on their size.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and properties of macrocyclic CDK2 inhibitors.

  • Question: Why is achieving selectivity for CDK2 over other CDKs, particularly CDK1, so challenging?

  • Answer: The high degree of structural homology in the ATP-binding site between CDK2 and other CDK family members, especially CDK1, makes achieving selectivity a significant hurdle.[3] However, subtle differences in the flexibility and conformation of the glycine-rich loop and other regions of the active site can be exploited. Macrocyclization can lock the inhibitor into a conformation that preferentially binds to CDK2.[4]

  • Question: What is the impact of the linker length and composition on the activity and properties of macrocyclic CDK2 inhibitors?

  • Answer: The linker plays a critical role in determining the overall conformation of the macrocycle and, consequently, its biological activity and physicochemical properties.

    • Potency and Selectivity: The length and rigidity of the linker dictate the geometry of the macrocycle, which in turn affects how well it fits into the CDK2 binding pocket and its selectivity against other kinases.[1]

    • Physicochemical Properties: The linker's composition influences properties such as solubility, cell permeability, and metabolic stability. Incorporating polar groups can improve solubility, while N-methylation can enhance metabolic stability and cell permeability.[5]

  • Question: What are the most common macrocyclization reactions used for synthesizing CDK2 inhibitors?

  • Answer: Several macrocyclization reactions are employed in the synthesis of kinase inhibitors. The most common include:

    • Ring-Closing Metathesis (RCM): This is a versatile and widely used method for forming carbon-carbon double bonds within the macrocycle.[1]

    • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is effective for forming biaryl linkages within the macrocyclic framework.[1]

    • Amide Bond Formation: Macrolactamization is a common strategy, particularly for peptide-based macrocycles.

    • Nucleophilic Substitution (SN2 and SNAr): These reactions are also utilized for ring closure.

Data Presentation

Table 1: Selectivity of Representative Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM) - CDK2IC50 (nM) - CDK1IC50 (nM) - CDK4IC50 (nM) - CDK6Selectivity (CDK1/CDK2)Reference
PalbociclibCDK4/6>1000>10001116-[6]
RibociclibCDK4/6>1000>10001039-[6]
AbemaciclibCDK4/65.914.52102.5[6]
NU6102CDK1/240180>10000>100004.5[7]
Compound 73 CDK24486000>10000>10000~1955[3]

Table 2: Comparison of Macrocyclization Reaction Yields

Reaction TypeSubstrate TypeCatalyst/ReagentSolventConcentration (M)Yield (%)Reference
RCMDi-olefinic peptideGrubbs II (5 mol%)DCM0.00165-84[2]
RCMDi-olefinic precursorZhan 1B (10 mol%)Toluene0.00582[8]
Suzuki-MiyauraAryl bromide/boronic acidPd(PPh3)4/Na2CO3Dioxane/H2O0.0175-90[9]
MacrolactamizationLinear peptideHATU/DIEADMF0.00250-70[10]

Experimental Protocols

1. General Protocol for Ring-Closing Metathesis (RCM)

This protocol provides a general procedure for the macrocyclization of a di-olefinic precursor using a Grubbs catalyst.

  • Materials:

    • Di-olefinic linear precursor

    • Grubbs II catalyst

    • Anhydrous dichloromethane (DCM)

    • Argon or nitrogen gas

  • Procedure:

    • Dissolve the di-olefinic linear precursor in anhydrous DCM to a final concentration of 0.001 M in a round-bottom flask equipped with a magnetic stir bar.

    • Degas the solution by bubbling argon or nitrogen through it for 15-30 minutes.

    • Under a positive pressure of the inert gas, add the Grubbs II catalyst (5-10 mol%) to the solution.

    • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C) and monitor the progress of the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative RP-HPLC.

2. General Protocol for Suzuki-Miyaura Macrocyclization

This protocol outlines a general method for intramolecular Suzuki-Miyaura cross-coupling.[9][11][12]

  • Materials:

    • Aryl halide-boronic acid/ester linear precursor

    • Pd(PPh3)4 or other suitable palladium catalyst

    • Base (e.g., Na2CO3, K2CO3, or Cs2CO3)

    • Anhydrous solvent (e.g., dioxane, DMF, or toluene)

    • Degassed water

    • Argon or nitrogen gas

  • Procedure:

    • To a Schlenk flask, add the linear precursor, palladium catalyst (2-5 mol%), and base (2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent and degassed water (if required for the chosen conditions) via syringe. The final concentration of the precursor should be around 0.01 M.

    • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by chromatography.

Mandatory Visualization

CDK2_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD PI3K_Akt->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb pRb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition S_Phase_Progression S Phase Progression CDK2->S_Phase_Progression p21_p27 p21/p27 (CKIs) p21_p27->CDK2 inhibits DNA_Replication DNA Replication G1_S_Transition->DNA_Replication CyclinA Cyclin A CyclinA->CDK2 activates Macrocyclic_Inhibitor Macrocyclic CDK2 Inhibitor Macrocyclic_Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

References

Technical Support Center: QR-6401 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways and optimal storage conditions for QR-6401 have not been publicly disclosed. The following information is based on general best practices for handling and storing macrocyclic small molecule kinase inhibitors and should be adapted as needed based on empirical observations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

For short-term storage, it is advisable to store this compound as a solid at -20°C, protected from light and moisture. For long-term storage, -80°C is recommended. If stored in solution, use anhydrous solvents and store at -80°C. Avoid repeated freeze-thaw cycles.

Q2: My experimental results with this compound are inconsistent. Could this be related to compound degradation?

Inconsistent results can indeed be a consequence of compound degradation. Factors such as improper storage, exposure to light, frequent freeze-thaw cycles of stock solutions, or the use of non-anhydrous solvents can lead to the degradation of the compound, affecting its potency and producing variable experimental outcomes. It is recommended to prepare fresh solutions for critical experiments and to regularly check the purity of the compound.

Q3: What are the likely degradation pathways for a macrocyclic kinase inhibitor like this compound?

While specific data for this compound is unavailable, common degradation pathways for similar complex molecules include:

  • Hydrolysis: Amide or ester bonds within the macrocyclic ring or side chains can be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.

  • Oxidation: Electron-rich moieties in the molecule can be prone to oxidation, particularly if exposed to air (oxygen) for extended periods.

  • Photodegradation: Exposure to UV or visible light can induce degradation in photosensitive compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency in Cellular Assays Compound degradation in stock solution or assay medium.Prepare fresh stock solutions from solid material. Minimize the time the compound is in aqueous assay medium before use. Perform a dose-response curve with freshly prepared compound to confirm potency.
Appearance of Unexpected Peaks in LC-MS Analysis Degradation of the compound.Analyze a freshly prepared sample as a reference. Compare with the sample to identify potential degradation products. Review storage and handling procedures.
Color Change of Solid Compound or Solution Potential degradation or contamination.Do not use the compound. If possible, acquire a new batch and adhere strictly to recommended storage conditions.

Hypothetical Degradation Pathway for a Macrocyclic Inhibitor

The following diagram illustrates a hypothetical degradation pathway for a macrocyclic inhibitor, focusing on common mechanisms like hydrolysis and oxidation.

Hypothetical Degradation Pathway QR-6401_Parent Parent Molecule (this compound) Hydrolysis_Product Hydrolysis Product (e.g., Ring Opening) QR-6401_Parent->Hydrolysis_Product Hydrolysis (H₂O, pH) Oxidation_Product Oxidation Product (e.g., N-oxide) QR-6401_Parent->Oxidation_Product Oxidation (O₂) Stability Testing Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into Vials prep->aliquot storage_neg20 -20°C storage_4 4°C storage_rt Room Temperature timepoint Collect Samples at Time Points (T=0, T=x, T=y) storage_neg20->timepoint storage_4->timepoint storage_rt->timepoint analysis HPLC / LC-MS Analysis timepoint->analysis data Data Interpretation (Purity Assessment) analysis->data

Validation & Comparative

A Comparative Guide to QR-6401 and Other CDK2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel CDK2 inhibitor, QR-6401, with other leading CDK2 inhibitors in development, namely BLU-222 and PF-06873600 (Ebvaciclib). Designed for researchers, scientists, and drug development professionals, this document compiles available preclinical data to offer an objective analysis of these compounds' performance, supported by detailed experimental methodologies.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Dysregulation of the CDK2 pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention. The development of selective CDK2 inhibitors aims to offer new treatment options for cancers resistant to existing therapies, such as those with Cyclin E1 (CCNE1) amplification.

Comparative Analysis of CDK2 Inhibitors

This section details the biochemical potency, kinase selectivity, and in vivo efficacy of this compound, BLU-222, and PF-06873600. The data presented is collated from publicly available research.

Biochemical Potency and Selectivity

The inhibitory activity of the compounds against CDK2 and a panel of other cyclin-dependent kinases was assessed to determine their potency and selectivity. Lower IC50 or Ki values indicate higher potency.

CompoundCDK2/Cyclin E1 (IC50/Ki, nM)CDK1/Cyclin B (IC50/Ki, nM)CDK4/Cyclin D1 (IC50/Ki, nM)CDK6/Cyclin D3 (IC50/Ki, nM)CDK9/Cyclin T1 (IC50/Ki, nM)
This compound 0.37 (IC50)22 (IC50)45 (IC50)34 (IC50)10 (IC50)
BLU-222 2.6 (IC50)[1]233.6 (IC50)[1]377.4 (IC50)[1]275.2 (IC50)[1]6115.1 (IC50)[1]
PF-06873600 0.09 (Ki)[2]>4.5 (Ki)0.13 (Ki)[2]0.16 (Ki)[2]>19.6 (Ki)
In Vivo Antitumor Efficacy in OVCAR-3 Xenograft Model

The OVCAR-3 ovarian cancer cell line, which harbors a CCNE1 amplification, is a key model for evaluating the efficacy of CDK2 inhibitors. The following table summarizes the reported in vivo activity of the compounds in OVCAR-3 xenograft models.

CompoundDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound 50 mg/kg, oral, twice daily for 28 days78%[3]
BLU-222 Not specifiedSignificant antitumor activity[4][5]
PF-06873600 30 mg/kgTumor volume reduction in NSCLC PDX models

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK46 CDK4/6 Cyclin_D->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E transcribes CDK2_Cyclin_E CDK2/Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2_Cyclin_E->pRb hyper-phosphorylates DNA_Replication DNA Replication CDK2_Cyclin_E->DNA_Replication initiates

CDK2 Signaling Pathway

Experimental_Workflow General Workflow for Evaluating CDK2 Inhibitors Compound_Synthesis Compound Synthesis /Acquisition Biochemical_Assays Biochemical Assays (e.g., LanthaScreen) Compound_Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., NanoBRET, Cell Viability) Biochemical_Assays->Cell_Based_Assays Potent & Selective Compounds In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Active Compounds Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacious Compounds Lead_Optimization->Compound_Synthesis Iterative Improvement

Experimental Evaluation Workflow

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison.

OVCAR-3 Cell Culture Protocol

OVCAR-3 cells are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum and 0.01 mg/mL bovine insulin.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For subculturing, cells are washed with PBS, and detached using a trypsin-EDTA solution.[7]

In Vitro Kinase Activity Assay (LanthaScreen®)

The potency of inhibitors against various kinases is often determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen® Eu Kinase Binding Assay. This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by the inhibitor. The protocol involves incubating the kinase, a europium-labeled anti-tag antibody, the fluorescent tracer, and a serial dilution of the test compound. The FRET signal is measured, and IC50 values are calculated from the resulting dose-response curves.[2]

Cellular Target Engagement (NanoBRET™)

The NanoBRET™ Target Engagement Assay is used to measure compound binding to the target protein within intact cells. The assay utilizes a NanoLuc® luciferase-tagged CDK2 expressed in cells and a cell-permeable fluorescent tracer that binds to CDK2. When the tracer binds to the NanoLuc®-CDK2 fusion protein, it generates a BRET signal. Test compounds compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal, from which the intracellular affinity can be determined.[8]

Cell Cycle Analysis by Flow Cytometry

To assess the effect of CDK2 inhibitors on cell cycle progression, flow cytometry with propidium (B1200493) iodide (PI) staining is a common method. Cells are harvested, fixed in cold 70% ethanol, and then treated with RNase A to remove RNA. The cells are then stained with a PI solution, which intercalates with DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study in Nude Mice

To evaluate the in vivo antitumor activity of CDK2 inhibitors, a tumor xenograft model is established. OVCAR-3 cells are subcutaneously injected into the flank of athymic nude mice. Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule. Tumor volume is measured regularly using calipers. At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[9][10]

Conclusion

This compound, BLU-222, and PF-06873600 each demonstrate potent inhibition of CDK2. This compound and BLU-222 exhibit high selectivity for CDK2 over other CDKs, which may translate to a more favorable safety profile. PF-06873600, on the other hand, is a dual CDK2/4/6 inhibitor, offering a different therapeutic strategy. The preclinical data, particularly the in vivo efficacy in the OVCAR-3 model, underscores the potential of these compounds in treating cancers with CDK2 pathway alterations. Further clinical investigation is necessary to fully elucidate their therapeutic value. This guide serves as a foundational resource for researchers to compare and contrast these promising CDK2 inhibitors as they advance through the drug development pipeline.

References

A Comparative Guide to the Efficacy of QR-6401 and CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of the selective CDK2 inhibitor, QR-6401, with the established class of CDK4/6 inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, comparative efficacy data, and the experimental protocols used to generate this data.

Introduction: Targeting the Cell Cycle in Oncology

Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The inhibition of these kinases has emerged as a successful therapeutic strategy. CDK4/6 inhibitors have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. However, acquired resistance to these agents presents a significant clinical challenge, necessitating the exploration of novel therapeutic avenues.

This compound is a potent and selective inhibitor of CDK2, a kinase implicated in the resistance to CDK4/6 inhibitors, particularly in tumors with amplification of cyclin E1 (CCNE1). This guide will compare the preclinical efficacy of this compound with the three FDA-approved CDK4/6 inhibitors: palbociclib (B1678290), ribociclib, and abemaciclib (B560072), with a focus on the context of CDK4/6 inhibitor resistance.

Mechanism of Action: A Tale of Two CDKs

CDK4/6 inhibitors and this compound target different, yet interconnected, components of the cell cycle machinery.

CDK4/6 Inhibitors: Palbociclib, ribociclib, and abemaciclib all function by inhibiting the activity of the CDK4/cyclin D and CDK6/cyclin D complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining Rb in its active, tumor-suppressive state. Active Rb binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition and thus arresting the cell cycle.

This compound (CDK2 Inhibitor): this compound selectively inhibits CDK2. In the context of CDK4/6 inhibitor resistance, cancer cells can become dependent on the CDK2/cyclin E pathway to bypass the G1/S checkpoint. Amplification of CCNE1 is a common mechanism of acquired resistance to CDK4/6 inhibitors. By inhibiting CDK2, this compound aims to restore cell cycle control in these resistant tumors.

CDK_Inhibitor_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Resistance Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) CyclinE_CDK2 Cyclin E-CDK2 CyclinD_CDK46->CyclinE_CDK2 E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Transition E2F->G1_S_Transition Promotes CyclinE_CDK2->Rb Phosphorylates (inactivates) CDK46_Inhibitors CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) CDK46_Inhibitors->CyclinD_CDK46 Inhibit QR6401 This compound QR6401->CyclinE_CDK2 Inhibits

Caption: Signaling pathway of CDK4/6 and CDK2 inhibitors. (Within 100 characters)

Comparative Efficacy: Preclinical Data Summary

The following tables summarize the in vitro and in vivo preclinical efficacy of this compound and the three approved CDK4/6 inhibitors. It is important to note that direct head-to-head preclinical studies of this compound against CDK4/6 inhibitors in the same models are limited. The data presented here is compiled from various independent studies.

In Vitro Efficacy: IC50 Values
InhibitorTargetCell LineCancer TypeIC50 (nM)Citation
This compound CDK2/E1--0.37
CDK9/T1--10[1]
CDK1/A2--22[1]
CDK6/D3--34[1]
CDK4/D1--45[1]
Cell ProliferationOVCAR-3Ovarian34[1]
Palbociclib CDK4/Cyclin D1--11
CDK6/Cyclin D3--15
Cell ProliferationMCF-7Breast3.14 µM[2]
Cell ProliferationMDA-MB-231Breast29.69 µM[2]
Cell ProliferationT47DBreast~100[3]
Ribociclib CDK4/Cyclin D1--10[4]
CDK6/Cyclin D3--39[4]
Cell ProliferationMCF-7Breast~200
Cell ProliferationT47DBreast~300[5]
Abemaciclib CDK4/Cyclin D1--2[6]
CDK6/Cyclin D3--10[6]
Cell ProliferationMCF-7Breast~100[7]
Cell ProliferationZR-75-1Breast~50[7]
In Vivo Efficacy: Xenograft Models
InhibitorXenograft ModelCancer TypeDosingTumor Growth Inhibition (TGI)Citation
This compound OVCAR-3Ovarian50 mg/kg, BID, PO78%[8]
Palbociclib MCF-7Breast50 mg/kg, QD, POSignificant inhibition[9]
Ribociclib MCF-7Breast200 mg/kg, QD, POSignificant inhibition[10]
Abemaciclib ZR-75-1Breast75 mg/kg, QD, PORegression[6]

Note on Comparative Efficacy: A direct comparison of TGI percentages is challenging due to variations in experimental design across studies. However, the data indicates that all four inhibitors demonstrate significant anti-tumor activity in preclinical models. The key distinction for this compound lies in its potential to be effective in tumors that have developed resistance to CDK4/6 inhibitors. Preclinical studies have shown that CDK2 inhibition can overcome palbociclib resistance in breast cancer xenograft models.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of CDK inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific CDK/cyclin complex.

  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant CDK/cyclin enzyme, a kinase buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA), and a specific substrate (e.g., a peptide derived from the Rb protein).

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound, palbociclib) to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., HTRF).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., OVCAR-3, MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method. Common methods include:

    • MTT/XTT Assay: Measures mitochondrial metabolic activity.

    • CyQUANT Assay: Measures cellular DNA content.

    • CellTiter-Glo Assay: Measures intracellular ATP levels.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-3, MCF-7) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound, palbociclib) and vehicle control via the appropriate route (e.g., oral gavage) and schedule.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for the treated groups compared to the control group.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Viability Cell Viability Assay Cell_Viability->IC50_Determination Xenograft_Model Xenograft Model Establishment IC50_Determination->Xenograft_Model Inform Dosing Treatment Drug Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation (TGI) Tumor_Measurement->Efficacy_Evaluation

Caption: General experimental workflow for inhibitor evaluation. (Within 100 characters)

Conclusion and Future Directions

The preclinical data strongly support the distinct but complementary roles of this compound and CDK4/6 inhibitors in cancer therapy. While CDK4/6 inhibitors are established as a cornerstone treatment for HR+/HER2- breast cancer, the emergence of resistance is a critical issue. This compound, as a selective CDK2 inhibitor, presents a promising strategy to overcome this resistance, particularly in tumors with CCNE1 amplification.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical studies of this compound and CDK4/6 inhibitors in CDK4/6 inhibitor-resistant models are needed for a more definitive comparison.

  • Biomarker Discovery: Identifying predictive biomarkers for sensitivity to this compound will be crucial for patient stratification in future clinical trials.

  • Combination Therapies: Investigating the synergistic potential of combining this compound with other targeted therapies or immunotherapies could further enhance its anti-tumor activity.

This guide provides a foundational overview for researchers in the field. The provided data and protocols should serve as a valuable resource for designing and interpreting future studies aimed at advancing cell cycle-targeted cancer therapies.

References

A Comparative Guide to the Validation of QR-6401 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel CDK2 inhibitor, QR-6401, against other established and investigational cyclin-dependent kinase (CDK) inhibitors. The focus is on the validation of this compound in cancer cell lines, with supporting experimental data and detailed methodologies to aid in research and development.

Introduction to this compound

This compound is a potent and selective, orally active macrocyclic inhibitor of cyclin-dependent kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it a promising target for therapeutic intervention.[1] this compound has demonstrated significant antitumor activity in preclinical models, most notably in ovarian cancer.[1]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound and a selection of other CDK inhibitors against various kinases and cancer cell lines. This data is compiled from multiple sources to provide a comparative overview.

Table 1: Kinase Inhibitory Profile of this compound

Kinase/Cyclin ComplexIC₅₀ (nM)
CDK2/E10.37
CDK9/T110
CDK1/A222
CDK6/D334
CDK4/D145

Data sourced from MedchemExpress.[2]

Table 2: Comparative Cellular Activity (IC₅₀) of CDK Inhibitors in Various Cancer Cell Lines

InhibitorTarget(s)OVCAR3 (Ovarian)MCF-7 (Breast)HCT116 (Colon)A549 (Lung)U87MG (Glioblastoma)
This compound CDK2 Potent (details in primary publication) Data not available Data not available Data not available Data not available
PalbociclibCDK4/6-~100-200 nM>1 µM>1 µM~500 nM
RibociclibCDK4/6-~100-300 nM>1 µM>1 µM-
AbemaciclibCDK4/6-~50-150 nM~500 nM>1 µM~400 nM
DinaciclibCDK1/2/5/9~5-10 nM~3-7 nM~4-8 nM~10-20 nM~5-15 nM
MilciclibCDK1/2/4/5/7~200-500 nM~150-400 nM~300-600 nM~400-800 nM-
SeliciclibCDK2/7/9~10-20 µM~15-30 µM~20-40 µM~25-50 µM-

Note: IC₅₀ values are approximate and can vary based on experimental conditions. The data for Palbociclib, Ribociclib, Abemaciclib, Dinaciclib, Milciclib, and Seliciclib are compiled from various publicly available sources and are intended for comparative purposes. Direct head-to-head studies are limited.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot for Phospho-Retinoblastoma (pRb)

This assay is used to determine the pharmacodynamic effect of CDK inhibitors on their target pathway.

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against phospho-Rb (e.g., Ser807/811). A total Rb or loading control (e.g., GAPDH, β-actin) antibody should be used for normalization.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the change in pRb levels.

In Vivo Ovarian Cancer Xenograft Model

The following protocol was used to evaluate the in vivo efficacy of this compound in an OVCAR3 xenograft model.[1]

  • Cell Implantation: Subcutaneously implant OVCAR3 cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer this compound orally at the specified dose and schedule.[1] The study on this compound used a 50 mg/kg dose administered twice daily.[1]

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

Mandatory Visualizations

Signaling Pathway of this compound

CDK2_Pathway Receptor Tyrosine Kinases Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits p-pRb p-pRb S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates Cyclin E Cyclin E E2F->Cyclin E Cell Cycle Progression (G1->S) Cell Cycle Progression (G1->S) S-Phase Genes->Cell Cycle Progression (G1->S) Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->pRb phosphorylates This compound This compound This compound->Cyclin E-CDK2 inhibits

Caption: The CDK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assessment

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with this compound (serial dilution) A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 value G->H

Caption: Workflow for determining the IC₅₀ of this compound using an MTT assay.

Logical Comparison of CDK Inhibitors

CDK_Inhibitor_Comparison cluster_qr6401 This compound cluster_cdk46 Palbociclib, Ribociclib, Abemaciclib cluster_pan_cdk Dinaciclib, Milciclib, Seliciclib A1 High Selectivity for CDK2 B1 High Selectivity for CDK4/6 A2 Macrocyclic Structure A3 Oral Bioavailability A4 Potent in Ovarian Cancer Models C1 Broad Spectrum CDK Inhibition B2 Approved for Breast Cancer B3 Oral Bioavailability B4 Generally Less Potent in CDK2-driven Cancers C2 Potential for Off-Target Effects C3 Active in a Wider Range of Cancers C4 Generally Intravenous or Oral

Caption: Logical comparison of this compound with other classes of CDK inhibitors.

References

Head-to-Head Comparison: QR-6401 and Palbociclib in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Next-Generation Cyclin-Dependent Kinase Inhibitors for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone for treating various malignancies. Palbociclib (B1678290), a first-in-class CDK4/6 inhibitor, has revolutionized the management of HR+/HER2- breast cancer. Concurrently, the development of novel CDK inhibitors with distinct selectivity profiles, such as the preclinical CDK2 inhibitor QR-6401, presents new therapeutic avenues and strategies to overcome treatment resistance. This guide provides a comprehensive head-to-head comparison of this compound and palbociclib, focusing on their mechanism of action, preclinical efficacy, and potential clinical implications for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Different Arms of the Cell Cycle Machinery

Palbociclib and this compound, while both targeting CDKs, exhibit distinct selectivity profiles, leading to different mechanisms of action and potential therapeutic applications.

Palbociclib is a highly selective inhibitor of CDK4 and CDK6.[1][2][3] These kinases, in complex with cyclin D, play a pivotal role in the G1 to S phase transition of the cell cycle.[1][2] By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[2][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and leading to G1 cell cycle arrest.[1][2] This mechanism is particularly effective in tumors where the CDK4/6-cyclin D-Rb pathway is a key driver of proliferation, such as in estrogen receptor-positive (ER+) breast cancer.[2][4]

This compound , on the other hand, is a potent and selective macrocyclic inhibitor of CDK2.[5][6] The CDK2-cyclin E complex is also critical for the G1/S transition, acting downstream of the CDK4/6-cyclin D complex.[7] Furthermore, the CDK2-cyclin A complex is essential for S-phase progression and DNA replication. By targeting CDK2, this compound offers a distinct mechanism to halt cell cycle progression.[7] Notably, selective CDK2 inhibition is being explored as a therapeutic strategy for tumors with high levels of cyclin E1 (CCNE1), which can be an intrinsic resistance mechanism to CDK4/6 inhibitors.[7][8]

CDK_Inhibitor_Mechanism cluster_G1 G1 Phase cluster_G1_S G1/S Transition Growth Factors Growth Factors Ras/MAPK/PI3K Ras/MAPK/PI3K Growth Factors->Ras/MAPK/PI3K Cyclin D Cyclin D Ras/MAPK/PI3K->Cyclin D Upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Binds Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Upregulates CDK2 CDK2 Cyclin E->CDK2 Binds S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Promotes Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibits This compound This compound This compound->CDK2 Inhibits

Figure 1: Simplified signaling pathway showing the points of intervention for Palbociclib and this compound.

Head-to-Head Performance: Preclinical Data

Direct comparative clinical data for this compound and palbociclib is not available as this compound is in the preclinical stage of development. However, a comparison of their published preclinical data provides insights into their respective potencies and selectivities.

ParameterThis compoundPalbociclib
Primary Target(s) CDK2[5][6]CDK4, CDK6[1][9]
IC50 (CDK2/E1) 0.37 nM[6]>10 µM (low activity)[9]
IC50 (CDK4/D1) 45 nM[6]11 nM[9]
IC50 (CDK6/D3) 34 nM[6]16 nM[9]
In Vivo Efficacy Model OVCAR3 ovarian cancer xenograft (monotherapy)[10][11]ER+ breast cancer xenografts (in combination with antiestrogens)[2][4]
Development Stage Preclinical[5]Approved for clinical use[3][12]

Table 1: Summary of Preclinical and General Characteristics of this compound and Palbociclib.

Clinical Evidence: Palbociclib in Metastatic Breast Cancer

Palbociclib, in combination with endocrine therapy, has demonstrated significant efficacy in numerous clinical trials for HR+/HER2- advanced or metastatic breast cancer.

TrialSettingCombinationMedian Progression-Free Survival (PFS)
PALOMA-1 First-linePalbociclib + Letrozole (B1683767)20.2 months vs. 10.2 months with letrozole alone[13]
PALOMA-2 First-linePalbociclib + Letrozole24.8 months vs. 14.5 months with placebo + letrozole[13]
PALOMA-3 Second-linePalbociclib + Fulvestrant9.5 months vs. 4.6 months with placebo + fulvestrant[14]

Table 2: Pivotal Clinical Trial Data for Palbociclib.

Real-world evidence from studies like POLARIS has further confirmed the effectiveness of palbociclib-based therapy in routine clinical practice, with a median real-world PFS of 20.9 months in the first-line setting.[15] While palbociclib has shown a consistent and significant improvement in PFS, a statistically significant overall survival (OS) benefit has been more elusive in some first-line studies.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize CDK inhibitors like this compound and palbociclib.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound against a specific CDK/cyclin complex.

Methodology:

  • Reagents: Recombinant human CDK/cyclin complexes, substrate (e.g., a peptide derived from Rb), ATP, and the test compound at various concentrations.

  • Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays (e.g., LanthaScreen™ Eu Kinase Binding Assay).

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines of interest (e.g., MCF-7 for ER+ breast cancer, OVCAR3 for ovarian cancer) are seeded in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Quantification: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The concentration of the compound that reduces cell growth by 50% (GI50) is determined from the dose-response curve.

Cell Cycle Analysis

Objective: To determine the effect of a compound on cell cycle distribution.

Methodology:

  • Treatment: Cells are treated with the test compound at a concentration known to inhibit proliferation.

  • Cell Staining: After treatment, cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium (B1200493) iodide).

  • Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified based on their DNA content. An accumulation of cells in the G1 phase would be expected for a CDK4/6 or CDK2 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (Determine IC50) Proliferation_Assay Cell Proliferation Assay (Determine GI50) Kinase_Assay->Proliferation_Assay Potent compounds advance Cell_Cycle_Analysis Cell Cycle Analysis (Confirm Mechanism) Proliferation_Assay->Cell_Cycle_Analysis Active compounds advance Xenograft_Model Xenograft Tumor Model (Assess Efficacy) Cell_Cycle_Analysis->Xenograft_Model Compounds with desired mechanism advance PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft_Model->PK_PD_Analysis Efficacious compounds advance

Figure 2: A typical experimental workflow for the preclinical evaluation of CDK inhibitors.

Future Perspectives and Conclusion

Palbociclib has firmly established the role of CDK4/6 inhibition in the treatment of HR+/HER2- breast cancer. The development of this compound, a selective CDK2 inhibitor, represents a rational approach to expand the utility of CDK inhibition to other tumor types and to address acquired resistance to CDK4/6 inhibitors. The potent preclinical activity of this compound in an ovarian cancer model highlights its potential in cancers with CCNE1 amplification.

For drug development professionals, the distinct mechanisms of this compound and palbociclib underscore the importance of patient selection and biomarker development. Future research will likely focus on identifying predictive biomarkers for response to CDK2 inhibitors and exploring rational combination strategies. While a direct clinical comparison is not yet possible, the available preclinical data suggest that this compound is a promising therapeutic candidate with a distinct profile from established CDK4/6 inhibitors like palbociclib. Continued investigation into the clinical utility of selective CDK2 inhibitors is warranted.

References

A Comparative Analysis of QR-6401's Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of the novel macrocyclic CDK2 inhibitor, QR-6401, with other notable kinase inhibitors. The data presented is intended to offer an objective overview of this compound's performance and aid in the evaluation of its potential as a therapeutic agent.

Introduction to this compound

This compound is a potent and orally active macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1]. The development of this compound was notably accelerated through the use of generative models and structure-based drug design[2][3]. As a selective CDK2 inhibitor, this compound holds therapeutic potential for cancers that are dependent on CDK2 activity and for overcoming resistance to CDK4/6 inhibitors[2][3]. CDK2 is a critical regulator of the G1-S phase transition in the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparative Selectivity Analysis

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index and potential off-target effects. The following tables summarize the inhibitory activity of this compound and other selected kinase inhibitors against a panel of cyclin-dependent kinases. The data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity or the inhibition constant, respectively. Lower values indicate greater potency.

Table 1: Inhibitory Activity (IC50, nM) of this compound Against a Panel of Kinases [1]

KinaseIC50 (nM)
CDK2/Cyclin E10.37
CDK9/Cyclin T110
CDK1/Cyclin A222
CDK6/Cyclin D334
CDK4/Cyclin D145

Table 2: Comparative Inhibitory Activity (IC50/Ki, nM) of Other Kinase Inhibitors

KinasePF-07104091 (Ki, nM)[4]Milciclib (IC50, nM)[5][6]
CDK2/Cyclin E11.16363 (CDK2/Cyclin E)
CDK1/Cyclin A2110398 (CDK1/Cyclin B)
CDK4/Cyclin D1238160
CDK6/Cyclin D3465-
CDK9117-
GSK3β537.81-
CDK7/Cyclin H-150
TRKA-53

Note: Direct comparison of IC50 and Ki values should be made with caution as they are different measures of inhibitor potency. The specific cyclin partner can also influence inhibitor activity.

Experimental Protocols

The determination of kinase inhibitor potency is typically performed using in vitro biochemical assays. A general workflow for such an assay is outlined below.

General Protocol for a Biochemical Kinase Inhibition Assay (e.g., Radiometric Assay)

This protocol describes a common method for determining the IC50 of a kinase inhibitor.

  • Preparation of Reagents:

    • Prepare a reaction buffer appropriate for the specific kinase being assayed.

    • Serially dilute the test inhibitor (e.g., this compound) in DMSO to create a range of concentrations.

    • Prepare a solution of the recombinant kinase and its specific substrate peptide or protein.

    • Prepare a solution of ATP, including a radiolabeled ATP variant (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Assay Procedure:

    • In a microplate, add the reaction buffer, kinase, and substrate.

    • Add the diluted inhibitor or DMSO (as a vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection of Kinase Activity:

    • Stop the reaction, often by adding a solution like phosphoric acid.

    • Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.

    • Wash the filter to remove unincorporated radiolabeled ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Luminescence-based assays, such as ADP-Glo™, provide a non-radioactive alternative where kinase activity is measured by quantifying the amount of ADP produced in the kinase reaction[9].

Signaling Pathways and Visualizations

CDK2 plays a pivotal role in cell cycle progression, specifically at the G1-S transition[10][11]. Its activity is essential for the phosphorylation of key substrates that commit the cell to DNA replication.

CDK2_Signaling_Pathway G1_Phase G1 Phase S_Phase S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates pRb_p pRb-P E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->pRb phosphorylates QR6401 This compound QR6401->CDK2 inhibits DNA_Replication DNA Replication & Cell Cycle Progression pRb_p->DNA_Replication allows

Caption: Simplified CDK2 signaling pathway in G1/S phase transition.

The diagram above illustrates how CDK2, in complex with Cyclin E, phosphorylates the retinoblastoma protein (pRb). This phosphorylation releases the transcription factor E2F, which then promotes the expression of genes required for DNA replication, driving the cell into S phase. This compound, by inhibiting CDK2, prevents pRb phosphorylation, thereby halting cell cycle progression.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Assay_Plate Prepare Assay Plate (Kinase, Substrate, Buffer) Start->Assay_Plate Add_Inhibitor Add Test Inhibitor (Serial Dilutions) Assay_Plate->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP) Add_Inhibitor->Initiate_Reaction Incubation Incubation Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Detect Signal Incubation->Stop_Reaction Data_Acquisition Data Acquisition Stop_Reaction->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis End End: Identify Hits Data_Analysis->End

Caption: General workflow for a kinase inhibitor screening assay.

This workflow outlines the key steps in a typical high-throughput screening assay to identify and characterize kinase inhibitors from a compound library.

Conclusion

This compound demonstrates high potency for CDK2 and maintains a favorable selectivity profile against other closely related kinases. This selectivity is a promising attribute for a therapeutic candidate, as it may minimize off-target effects and associated toxicities. The data presented in this guide, alongside the outlined experimental and signaling contexts, provides a foundation for further investigation and comparison of this compound within the landscape of kinase inhibitors.

References

Validating the Antitumor Activity of QR-6401: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor activity of the novel CDK2 inhibitor, QR-6401, against standard-of-care chemotherapeutics and other relevant CDK inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound's potential as a therapeutic agent for ovarian cancer.

Executive Summary

This compound, a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2), has demonstrated significant antitumor efficacy in a preclinical model of ovarian cancer. This guide compares its performance with standard chemotherapies, Cisplatin and Paclitaxel, as well as other CDK inhibitors, Dinaciclib and Milciclib, which have also been evaluated in similar preclinical settings. The data indicates that this compound exhibits a compelling antitumor profile, warranting further investigation.

Data Presentation

In Vitro Kinase Inhibitory Activity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. This compound has been profiled against a panel of cyclin-dependent kinases to determine its selectivity.

Kinase TargetThis compound IC50 (nM)[1]Dinaciclib IC50 (nM)Milciclib IC50 (nM)
CDK2/Cyclin E1 0.37 145
CDK1/Cyclin B221-
CDK4/Cyclin D145--
CDK5/p25-1-
CDK6/Cyclin D334--
CDK9/Cyclin T1104-

Note: IC50 values for Dinaciclib and Milciclib are sourced from various publications and may have been determined under different experimental conditions. A direct comparison should be made with caution.

In Vivo Antitumor Efficacy in Ovarian Cancer Xenograft Models

The antitumor activity of this compound and comparator agents was evaluated in mouse xenograft models of human ovarian cancer. The primary endpoint for comparison is the percentage of Tumor Growth Inhibition (TGI).

CompoundXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI) (%)
This compound OVCAR3 50 mg/kg, oral, twice daily for 28 days 78% [2]
DinaciclibA2780-57.7%
MilciclibOvarian Cancer Model-64-91%
CisplatinOVCAR3Representative: 2.5 mg/kg, intraperitoneal, weeklyVariable
PaclitaxelOVCAR3Representative: 15 mg/kg, intraperitoneal, every 3 weeksVariable

Note: The efficacy of standard-of-care agents can vary significantly based on the specific protocol and tumor model. The data for Milciclib represents a range reported across various tumor models.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

Biochemical IC50 values are determined using a radiometric kinase assay. Recombinant human CDK-cyclin complexes are incubated with the test compound at various concentrations in the presence of a substrate (e.g., Histone H1) and [γ-³³P]ATP. The reaction is allowed to proceed for a specified time at a controlled temperature and then stopped. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the kinase activity.

In Vivo Ovarian Cancer Xenograft Model (this compound)
  • Cell Line: OVCAR3 human ovarian adenocarcinoma cells were used to establish the xenograft model.[2]

  • Animal Model: Female athymic nude mice are typically used for these studies.

  • Tumor Implantation: OVCAR3 cells are harvested and suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound was administered orally via gavage at a dose of 50 mg/kg twice daily for 28 consecutive days.[2] The vehicle control group receives the formulation excipients on the same schedule.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is the percentage of Tumor Growth Inhibition (TGI), calculated at the end of the study.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a critical checkpoint for cell proliferation. This compound exerts its antitumor effect by inhibiting this complex.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 activates pRb pRb Cyclin_D_CDK46->pRb phosphorylates Cyclin_D_CDK46->pRb inactivates E2F E2F pRb->E2F inhibits Cyclin_E_CDK2 Cyclin E-CDK2 E2F->Cyclin_E_CDK2 promotes transcription of Cyclin E DNA_Replication DNA Replication Cyclin_E_CDK2->pRb hyper-phosphorylates Cyclin_E_CDK2->DNA_Replication initiates QR6401 This compound QR6401->Cyclin_E_CDK2 inhibits Experimental_Workflow cluster_Preparation Preparation cluster_Xenograft_Establishment Xenograft Establishment cluster_Treatment_Phase Treatment Phase cluster_Evaluation Evaluation Cell_Culture Ovarian Cancer Cell Culture (e.g., OVCAR3) Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model Immunocompromised Mouse Model Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Comparators Randomization->Treatment_Groups Dosing Drug Administration (Specified Route & Schedule) Treatment_Groups->Dosing Data_Collection Tumor Volume & Body Weight Measurement Dosing->Data_Collection Endpoint Endpoint Determination (e.g., Study Duration) Data_Collection->Endpoint Analysis Data Analysis: Tumor Growth Inhibition (TGI) Endpoint->Analysis

References

Independent Verification of QR-6401 Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the potency of QR-6401, a selective CDK2 inhibitor, with other commercially available cyclin-dependent kinase (CDK) inhibitors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the selection of research tools for studying the cell cycle and cancer biology. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key assays are provided.

Data Presentation: Comparative Potency of CDK Inhibitors

The following table summarizes the reported inhibitory potency (IC50 or Ki) of this compound and selected alternative CDK inhibitors against a panel of cyclin-dependent kinases. Lower values indicate higher potency.

CompoundCDK2CDK1CDK4CDK5CDK6CDK7CDK9
This compound 0.37 nM (IC50) [1]22 nM (IC50)[1]45 nM (IC50)[1]-34 nM (IC50)[1]-10 nM (IC50)[1]
Dinaciclib1 nM (IC50)[2][3]3 nM (IC50)[2][3]60-100 nM (IC50)[4]1 nM (IC50)[2][3]60-100 nM (IC50)[4]60-100 nM (IC50)[4]4 nM (IC50)[2][3]
PF-06873600 (Ebvaciclib)0.09 nM (Ki)[1] / 0.1 nM (Ki)[5]-0.13 nM (Ki)[1] / 1.2 nM (Ki)[5]-0.16 nM (Ki)[1] / 0.1 nM (Ki)[5]--
SNS-03238 nM (IC50)[6][7]----62 nM (IC50)[6][7]4 nM (IC50)[7]

Note: IC50 and Ki are both measures of inhibitor potency. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Ki is the inhibition constant, representing the equilibrium constant of the inhibitor binding to the enzyme.

Experimental Protocols

The following are generalized protocols for key experiments typically used to determine the potency of CDK inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified CDK/cyclin complex.

Objective: To determine the IC50 value of a test compound against a specific CDK/cyclin complex.

Materials:

  • Purified recombinant CDK/cyclin enzymes (e.g., CDK2/Cyclin E1)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., a peptide derived from Histone H1 or Retinoblastoma protein, often biotinylated)

  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) or a fluorescent analog

  • Test compound (e.g., this compound) at various concentrations

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the CDK/cyclin enzyme complex, the substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP (containing the radiolabel or fluorophore).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a solution containing EDTA).

  • Capture the phosphorylated substrate. If a biotinylated substrate is used, this can be done using streptavidin-coated beads or plates.

  • Wash away unincorporated ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter (for radioactivity) or a fluorescence reader.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth and division of cancer cells, providing a measure of its cellular potency.

Objective: To determine the EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) value of a test compound in a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., OVCAR-3 ovarian cancer cells)

  • Complete cell culture medium

  • Test compound at various concentrations

  • 96-well cell culture plates

  • Reagents for assessing cell viability (e.g., MTT, resazurin, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the EC50 or GI50 value by fitting the data to a dose-response curve.

Mandatory Visualization

CDK2 Signaling Pathway

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb P G1_S G1/S Phase Progression CDK2->G1_S QR6401 This compound QR6401->CDK2

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - CDK2/Cyclin E - Substrate - ATP - Assay Buffer start->prep_reagents serial_dilution Perform Serial Dilution of this compound prep_reagents->serial_dilution add_to_plate Add Enzyme, Substrate, and this compound to 96-well Plate serial_dilution->add_to_plate initiate_reaction Initiate Reaction with ATP add_to_plate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect and Quantify Phosphorylation stop_reaction->detect_signal analyze_data Analyze Data and Determine IC50 detect_signal->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase inhibition assay.

References

Comparative Analysis of QR-6401 ADME Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, the development of selective cyclin-dependent kinase 2 (CDK2) inhibitors holds significant promise, particularly for overcoming resistance to existing CDK4/6 inhibitors. QR-6401, a novel macrocyclic CDK2 inhibitor, has demonstrated potent anti-tumor activity. A critical aspect of its preclinical evaluation lies in its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which dictates its potential as a viable oral therapeutic. This guide provides a comparative analysis of the ADME properties of this compound with two established CDK4/6 inhibitors, Palbociclib and Ribociclib, supported by available preclinical data.

Executive Summary

This compound exhibits promising ADME properties in preclinical models, characterized by good oral bioavailability and metabolic stability. When compared to the approved CDK4/6 inhibitors Palbociclib and Ribociclib, this compound's profile suggests it has the potential to be an effective orally administered agent. This analysis delves into the quantitative ADME data, the experimental methodologies used to obtain this data, and a visual representation of a key experimental workflow.

Comparative ADME Data

The following table summarizes the key pharmacokinetic parameters of this compound, Palbociclib, and Ribociclib in preclinical species (rat and mouse). This direct comparison allows for an objective assessment of their relative ADME profiles.

ParameterThis compound (Rat)This compound (Mouse)Palbociclib (Rat)Ribociclib (Rat)
Dose (mg/kg) 5 (PO)20, 100 (PO)10 (PO)50 (PO)
Bioavailability (%) 50-18.834.5
Cmax (ng/mL) -758 (at 20 mg/kg), 5587 (at 100 mg/kg)5803580
Tmax (h) --5.32.0
AUC (ng·h/mL) --486025800
Clearance (mL/min/kg) Rapid-34.3High (3.1 L/h/kg)
Volume of Distribution (L/kg) Moderate-19.3Extensive
Plasma Protein Binding AcceptableAcceptable-Moderate
Metabolic Stability Good intrinsic stabilityGood intrinsic stability-Extensively metabolized

Data for this compound is sourced from Yu et al., ACS Med Chem Lett. 2023.[1] Data for Palbociclib and Ribociclib are compiled from publicly available preclinical data.

Experimental Protocols

The determination of the ADME properties of these compounds relies on standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the intrinsic clearance of the test compound.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human, rat, or mouse) are thawed on ice.

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (cofactor for enzymatic reactions).

    • Internal standard solution for analytical quantification.

    • Quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Incubation:

    • The test compound is pre-incubated with liver microsomes in phosphate buffer at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Sample Processing:

    • The reaction in each aliquot is terminated by adding the cold quenching solution containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

  • Analysis:

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Mice

This study assesses the fate of a drug in a living organism after administration.

Objective: To determine key pharmacokinetic parameters such as bioavailability, Cmax, Tmax, AUC, clearance, and volume of distribution.

Methodology:

  • Animal Dosing:

    • Fasted mice are administered the test compound via oral gavage at a specific dose.

    • For intravenous administration (to determine absolute bioavailability), the compound is administered via tail vein injection.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Blood samples are centrifuged to separate plasma.

  • Sample Analysis:

    • Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Reagents Prepare Reagents Test Compound Stock Test Compound Stock Prepare Reagents->Test Compound Stock Liver Microsomes Liver Microsomes Prepare Reagents->Liver Microsomes NADPH Solution NADPH Solution Prepare Reagents->NADPH Solution Quenching Solution Quenching Solution Prepare Reagents->Quenching Solution Pre-incubation Pre-incubation Prepare Reagents->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Add NADPH Time-point Sampling Time-point Sampling Initiate Reaction->Time-point Sampling t = 0, 5, 15, 30, 45, 60 min Reaction Quenching Reaction Quenching Time-point Sampling->Reaction Quenching Protein Precipitation Protein Precipitation Reaction Quenching->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Results t½, CLint Data Analysis->Results

Caption: Workflow for an in vitro metabolic stability assay.

References

QR-6401 Demonstrates Efficacy in Preclinical Models of CDK Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New preclinical data on QR-6401, a potent and selective CDK2 inhibitor, demonstrate its significant anti-tumor activity in cancer models characterized by resistance to conventional CDK4/6 inhibitors. These findings position this compound as a promising therapeutic strategy for patients who have developed resistance to current standards of care, particularly in cancers driven by Cyclin E1 (CCNE1) amplification.

Resistance to CDK4/6 inhibitors, such as palbociclib, ribociclib (B560063), and abemaciclib, is a growing clinical challenge. A key mechanism underlying this resistance is the amplification of the CCNE1 gene, which leads to the activation of CDK2 and bypasses the G1 cell cycle arrest induced by CDK4/6 inhibition. This compound directly targets this escape pathway, offering a potential solution to overcome treatment resistance.

Comparative Efficacy in a CCNE1-Amplified Ovarian Cancer Model

This compound has been evaluated in the OVCAR3 human ovarian cancer xenograft model, which is known for its CCNE1 amplification and inherent resistance to CDK4/6 inhibitors. In this model, this compound demonstrated robust tumor growth inhibition.[1][2]

Table 1: In Vivo Efficacy of this compound in the OVCAR3 Xenograft Model

TreatmentDosageTumor Growth Inhibition (TGI)Reference
This compound50 mg/kg, twice daily (oral)78%[1]

While direct head-to-head in vivo comparison data for this compound against other CDK inhibitors in the same resistant model is not yet publicly available, the significant single-agent activity of this compound in a CCNE1-amplified setting is a strong indicator of its potential to overcome resistance. For context, studies have shown that high CCNE1 expression is associated with reduced efficacy of the CDK4/6 inhibitor palbociclib.

In Vitro Potency and Selectivity

This compound exhibits high potency against the CDK2/Cyclin E1 complex, the primary driver of proliferation in CCNE1-amplified cancers. Its selectivity for CDK2 over other cyclin-dependent kinases minimizes off-target effects.

Table 2: In Vitro Inhibitory Activity (IC50) of this compound against CDK-Cyclin Complexes

CDK/Cyclin ComplexIC50 (nM)
CDK2/E10.37
CDK2/ANot specified
CDK1/BNot specified
CDK4/D145
CDK6/D334
CDK9/T110

Data sourced from publicly available preclinical information.

In contrast, CDK4/6 inhibitors such as palbociclib, abemaciclib, and ribociclib have significantly higher IC50 values against CDK2, rendering them ineffective when this kinase drives cell proliferation. Abemaciclib has demonstrated some activity in palbociclib-resistant models, which may be attributed to its broader kinase inhibition profile that includes some activity against CDK2 at higher concentrations.

Experimental Protocols

OVCAR3 Xenograft Model:

Female BALB/c nude mice were subcutaneously inoculated with OVCAR3 human ovarian cancer cells. When tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at a dose of 50 mg/kg twice daily for 28 days.[1] Tumor volumes were measured regularly to determine tumor growth inhibition. Body weight was monitored as an indicator of toxicity.

In Vitro Kinase Assays:

The inhibitory activity of this compound against a panel of CDK/cyclin complexes was determined using biochemical assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the specific kinase. The concentration of the compound that results in 50% inhibition of kinase activity is reported as the IC50 value.

Signaling Pathway in CDK4/6 Inhibitor Resistance and this compound's Mechanism of Action

The diagram below illustrates the cell cycle control pathway and the mechanism by which CCNE1 amplification leads to CDK4/6 inhibitor resistance, along with the targeted action of this compound.

CDK_Pathway cluster_G1 G1 Phase cluster_resistance Resistance Mechanism cluster_inhibitors Therapeutic Intervention CDK46 CDK4/6 pRb pRb CDK46->pRb Phosphorylates CDK2 CDK2 CyclinD Cyclin D CyclinD->CDK46 Activates Rb Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Transition E2F->G1_S_Transition Promotes CDK2->pRb Phosphorylates (Bypass) CCNE1 Cyclin E1 (CCNE1) Amplification CCNE1->CDK2 Activates CDK46_Inhibitor CDK4/6 Inhibitors (e.g., Palbociclib) CDK46_Inhibitor->CDK46 Inhibits QR6401 This compound QR6401->CDK2 Inhibits Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A Select CDK inhibitor-resistant and sensitive cancer cell lines (e.g., with CCNE1 amplification) B Treat cells with varying concentrations of this compound and other CDK inhibitors A->B E Establish tumor xenografts in immunocompromised mice using resistant cell line (e.g., OVCAR3) A->E C Assess cell viability and proliferation (e.g., MTT assay) B->C D Determine IC50 values C->D F Randomize mice into treatment groups (Vehicle, this compound, other CDK inhibitors) E->F G Administer treatment and monitor tumor growth and animal well-being F->G H Analyze tumor growth inhibition and pharmacodynamic markers G->H

References

Safety Operating Guide

Proper Disposal Procedures for QR-6401: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including QR-6401, should be guided by the principles of identification, segregation, and proper containment. It is essential to treat all unknown substances as hazardous until proven otherwise. The following procedures are based on established guidelines for laboratory chemical waste management.

Step-by-Step Disposal Protocol for this compound

Researchers must consult their institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. The following steps provide a general framework for the proper disposal of this compound.

1. Waste Identification and Classification:

  • Characterize the Waste: Determine if the this compound waste is in solid form, in solution, or mixed with other chemicals.

  • Consult Safety Data Sheet (SDS): Although not publicly available in initial searches, obtaining the SDS from the manufacturer is the most critical step for specific handling and disposal information. If the SDS is available, it will provide detailed instructions in Section 13: Disposal Considerations.

  • Assume Hazardous Nature: In the absence of a specific SDS, treat this compound as a hazardous chemical waste. As a bioactive molecule (a CDK2 inhibitor), it has the potential to be harmful to aquatic life and should not be disposed of down the drain.

2. Segregation of Waste:

  • Dedicated Waste Container: Use a dedicated, properly labeled container for this compound waste.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react, leading to hazardous situations.

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats) from liquid waste (e.g., solutions containing this compound).

3. Packaging and Labeling:

  • Container Selection: Use containers that are chemically resistant and have a secure, leak-proof lid.

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The date of accumulation should also be clearly marked.

4. Storage:

  • Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Ventilation: Ensure the storage area is well-ventilated.

5. Disposal:

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety department. Do not attempt to dispose of the chemical waste through regular trash or down the sanitary sewer.

  • Documentation: Maintain a log of the chemical waste generated, including the name of the chemical, quantity, and date of disposal.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage Storage cluster_disposal Disposal start Start: this compound Waste Generated identify Identify Waste Type (Solid/Liquid) start->identify sds Consult Manufacturer's SDS identify->sds segregate Segregate into Dedicated Waste Container identify->segregate If SDS unavailable, treat as hazardous sds->segregate If available label_container Label Container Clearly (Name, Hazard, Date) segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store containment Use Secondary Containment store->containment ehs Contact EHS for Waste Pickup containment->ehs document Document Waste Disposal ehs->document end End: Proper Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

As no specific quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal) for this compound were found in the public domain, the following table emphasizes the qualitative but critical data points for proper labeling and documentation.

Data PointRequirement
Chemical Name This compound
Hazard Classification Assumed Hazardous (Bioactive Compound)
Waste Type Solid, Liquid, or Mixed (Specify on label)
Container Type Chemically resistant, leak-proof, with a secure lid
Label Information "Hazardous Waste", "this compound", Concentration, Quantity, Accumulation Start Date
Disposal Method Collection by institutional Environmental Health and Safety (EHS)

By adhering to these general yet crucial procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always prioritize consulting the specific Safety Data Sheet provided by the manufacturer and your institution's EHS office for the most accurate and compliant disposal procedures.

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